1-phenylethanone O-{4-nitrobenzoyl}oxime
Description
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Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27g/mol |
IUPAC Name |
[(E)-1-phenylethylideneamino] 4-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O4/c1-11(12-5-3-2-4-6-12)16-21-15(18)13-7-9-14(10-8-13)17(19)20/h2-10H,1H3/b16-11+ |
InChI Key |
FREJHBAVVMPLFD-LFIBNONCSA-N |
SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists[1]
A Strategic Precursor for Iminyl and Aryl Radicals in Organic Synthesis [1]
Executive Summary
1-Phenylethanone O-{4-nitrobenzoyl}oxime (also known as acetophenone O-p-nitrobenzoyloxime) represents a specialized class of oxime esters utilized primarily as radical precursors in photochemical and thermal synthetic manifolds.[1] Distinguished by the electron-withdrawing p-nitro group on the benzoate moiety, this compound exhibits enhanced photo-lability and specific redox properties compared to its unsubstituted benzoyl analogs.[1]
Its primary utility lies in the controlled generation of iminyl radicals (N-centered) and acyloxy radicals (O-centered) via N–O bond homolysis.[1] These reactive intermediates are pivotal in the construction of nitrogen-containing heterocycles (e.g., phenanthridines, pyrolines) and in polymer chemistry as photoinitiators.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-Phenylethanone O-(4-nitrobenzoyl)oxime |
| Common Name | Acetophenone O-(4-nitrobenzoyl)oxime |
| Molecular Formula | C₁₅H₁₂N₂O₄ |
| Molecular Weight | 284.27 g/mol |
| Structural Class | O-Acyl Oxime / Oxime Ester |
| Precursor CAS | 613-91-2 (Acetophenone oxime) |
| Physical State | Crystalline Solid (Typically off-white to pale yellow) |
| Solubility | Soluble in DCM, CHCl₃, THF, Acetonitrile; Insoluble in water |
Structural Analysis
The molecule consists of two distinct domains linked by a weak N–O bond (Bond Dissociation Energy ~30–40 kcal/mol):
-
The Iminyl Core: Derived from acetophenone, providing the template for N-centered radical chemistry.[1]
-
The Acyloxy Leaving Group: The 4-nitrobenzoyl moiety.[1] The nitro group (
) at the para position significantly lowers the reduction potential of the N–O bond, facilitating Single Electron Transfer (SET) processes and stabilizing the resulting carboxylate anion in ionic pathways.
Synthesis Protocol
Note: The following protocol is synthesized from standard methodologies for O-acylation of ketoximes. All steps should be performed in a fume hood.
Phase 1: Preparation of Acetophenone Oxime
Reaction: Acetophenone + NH₂OH[1]·HCl
-
Reagents: Dissolve Acetophenone (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol) dissolved in a minimum amount of water.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Evaporate ethanol. Add water (30 mL) and cool in an ice bath. The oxime typically precipitates as a white solid (MP: 58–60°C). Filter, wash with cold water, and dry under vacuum.
Phase 2: Esterification to 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Reaction: Acetophenone Oxime + 4-Nitrobenzoyl Chloride
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Acetophenone Oxime (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Base Addition: Add Triethylamine (TEA) or Pyridine (6 mmol) as an HCl scavenger. Cool the solution to 0°C.
-
Acylation: Dropwise add a solution of 4-Nitrobenzoyl chloride (5.5 mmol) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. The solution may turn pale yellow.[1]
-
Quench & Extraction: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess pyridine), then brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, Gradient Hexane
10% EtOAc).
Mechanistic Pathways: Radical Generation
The defining feature of this compound is the cleavage of the N–O bond.[1] This can be triggered thermally, photochemically (UV/Vis), or via redox catalysis (SET).
The Radical Cascade
Upon activation, the molecule undergoes homolysis, generating an iminyl radical and a 4-nitrobenzoyloxy radical. The acyloxy radical is unstable and rapidly decarboxylates.[1]
Figure 1: Mechanistic cascade of N–O bond cleavage leading to reactive radical species.[1]
Mechanistic Insight[1][5][9]
-
Iminyl Radical (
): This species is electrophilic.[1] It readily undergoes 5-exo-trig or 6-endo-trig cyclizations onto pendant alkenes or arenes.[1] This is the primary pathway for synthesizing phenanthridines and quinolines.[1] -
Decarboxylation: The 4-nitrobenzoyloxy radical decarboxylates much faster than the unsubstituted benzoyloxy radical due to the electron-withdrawing nitro group, which destabilizes the carboxyl radical.[1] This makes the compound an efficient source of 4-nitrophenyl radicals if the iminyl radical is not the desired trap.[1]
Applications in Drug Discovery & Synthesis
A. Synthesis of N-Heterocycles
Researchers utilize this oxime ester to access complex scaffolds found in alkaloids and pharmaceuticals.[1]
-
Protocol: The oxime ester is treated with a photocatalyst (e.g.,
) or a copper catalyst. -
Outcome: The generated iminyl radical attacks a neighboring aromatic ring (intramolecular homolytic aromatic substitution), yielding phenanthridine derivatives.
B. Photopolymerization
In material science, the 4-nitro group enhances the absorption cross-section in the UV-A region, making this compound a candidate for Type I photoinitiators.[1] The rapid generation of radicals initiates the polymerization of acrylates.[1]
C. DNA Photocleavage Studies
As noted in bio-organic research, nitro-substituted oxime esters can act as "photonucleases."[1][2] Upon UV irradiation, the generated radicals can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. This property is investigated for photodynamic therapy (PDT) agents.
Safety & Handling (E-E-A-T)
-
Explosion Hazard: Compounds containing both nitro groups and high-energy N–O bonds (like oxime esters) can be energetic.[1] While 1-phenylethanone O-{4-nitrobenzoyl}oxime is generally stable at room temperature, it should never be heated in a closed system without safety shielding.[1]
-
Thermal Stability: Do not subject the bulk solid to temperatures above 100°C unless in solution.[1]
-
Toxicity: Nitroaromatics are often toxic and potential mutagens.[1] Handle with double nitrile gloves.[1]
-
Storage: Store in amber vials at -20°C to prevent slow photochemical degradation.
References
-
Synthesis and Radical Chemistry of Oxime Esters Source: National Institutes of Health (PMC) Context: Comprehensive review on the generation of iminyl radicals from oxime esters and their decarboxylation pathways.
-
Photochemical Fate and DNA Cleavage of Nitro-Oxime Derivatives Source: National Institutes of Health (PMC) Context: Study detailing the synthesis of nitrobenzoyl oxime esters and their activity as DNA photocleavers.[1][2]
-
Physical Properties of Acetophenone Oxime (Precursor) Source: ChemSynthesis Context: Validated physical data (MP, Density) for the precursor acetophenone oxime (CAS 613-91-2).[1]
-
Metal-Free Photoredox Catalyzed Cyclization of O-Acyl Oximes Source: MDPI Context: Protocol for using O-acyl oximes in the synthesis of phenanthridines via radical mechanisms.[1]
Sources
1-phenylethanone O-{4-nitrobenzoyl}oxime synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for 1-phenylethanone O-{4-nitrobenzoyl}oxime, a valuable O-acyl oxime derivative. O-acyl oximes are versatile building blocks in organic synthesis, notably for the construction of N-heterocycles and in transition metal-catalyzed C-H activation reactions.[1] This document offers a detailed examination of the synthesis, beginning with the oximation of 1-phenylethanone (acetophenone) to form the critical 1-phenylethanone oxime intermediate, followed by its O-acylation using 4-nitrobenzoyl chloride. The guide is designed for researchers and drug development professionals, emphasizing the mechanistic rationale behind procedural choices, self-validating protocols through characterization data, and robust troubleshooting strategies.
Strategic Overview of the Synthesis
The synthesis of the target compound is achieved through a logical and efficient two-step sequence. This strategy is predicated on first forming the nucleophilic oxime from the parent ketone, followed by an esterification reaction at the oxime's oxygen atom.
-
Step 1: Oximation. Condensation of 1-phenylethanone with hydroxylamine hydrochloride to yield the intermediate, 1-phenylethanone oxime.
-
Step 2: O-Acylation. Esterification of 1-phenylethanone oxime with 4-nitrobenzoyl chloride in the presence of a base to yield the final product, 1-phenylethanone O-{4-nitrobenzoyl}oxime.
The complete workflow is illustrated below.
Caption: High-level overview of the two-step synthesis pathway.
Part I: Synthesis of 1-phenylethanone oxime (Intermediate)
The initial step involves the conversion of a ketone to an oxime, a classic condensation reaction. The selection of reagents and conditions is critical for achieving a high yield and purity of the intermediate, which is foundational for the subsequent acylation.
Reaction Principle and Mechanistic Insight
The formation of an oxime from a ketone is a nucleophilic addition-elimination reaction.[2] Hydroxylamine (NH₂OH), typically generated in situ from its more stable hydrochloride salt (NH₂OH·HCl) by a base, acts as the nucleophile. The reaction proceeds via the following mechanistic steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 1-phenylethanone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (often by the acidic medium or solvent), turning it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the oxime.
Caption: Mechanism of oxime formation from a ketone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of acetophenone oximes.[3][4]
Materials & Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 1-Phenylethanone | C₈H₈O | 120.15 | 12.0 g (11.6 mL) | 0.10 |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 10.4 g | 0.15 |
| Sodium Hydroxide | NaOH | 40.00 | 11.0 g | 0.275 |
| Ethanol (95%) | C₂H₅OH | - | 200 mL | - |
| Water | H₂O | - | As needed | - |
| Conc. Hydrochloric Acid | HCl | - | As needed | - |
Procedure
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 1-phenylethanone (12.0 g), hydroxylamine hydrochloride (10.4 g), and 200 mL of 95% ethanol.
-
Basification: While stirring in an ice bath, slowly and portion-wise add solid sodium hydroxide (11.0 g). The addition is exothermic and should be controlled to maintain a low temperature. The solution will become a white, turbid liquid.[3]
-
Reaction: After the addition of NaOH is complete, remove the ice bath and heat the mixture to a gentle reflux for 10-15 minutes.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of cold water and 30 mL of concentrated hydrochloric acid. A white solid should precipitate.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts. The crude product can be recrystallized from dilute ethanol to yield pure 1-phenylethanone oxime as a white crystalline solid.[5]
-
Drying: Dry the purified crystals in a vacuum desiccator.
Validation and Characterization of the Intermediate
A successful synthesis is validated by comparing the physical and spectral properties of the product with known data.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Melting Point | 58-60 °C[3] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.10 (br s, 1H, -OH), 7.50-7.20 (m, 5H, Ar-H), 2.25 (s, 3H, -CH₃).[6] The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 157.1 (C=N), 136.8, 132.7, 130.1, 127.0 (Ar-C), 15.9 (-CH₃).[6]
-
IR (KBr, cm⁻¹): ν 3294 (broad, O-H stretch), 3055 (Ar C-H stretch), 1575 (C=N stretch), 925 (N-O stretch).[6]
Part II: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
The second stage of the synthesis is the O-acylation of the prepared oxime. This reaction forms an ester linkage between the oxime's oxygen and the carbonyl carbon of the acylating agent.
Reaction Principle and Mechanistic Insight
O-acylation of oximes is readily achieved using reactive acylating agents like acyl chlorides or anhydrides.[7][8] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
Causality Behind Experimental Choices:
-
Acylating Agent: 4-Nitrobenzoyl chloride is chosen for its high reactivity. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, facilitating the reaction.
-
Base/Solvent: Pyridine is an excellent choice as it serves a dual purpose. It acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C). This is crucial to moderate the exothermic reaction and to suppress potential side reactions, most notably the Beckmann rearrangement, which can be promoted by heat and acid.[9][10][11]
The mechanism involves the nucleophilic oxime oxygen attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, followed by the elimination of a chloride ion.
Caption: General mechanism for the O-acylation of an oxime.
Detailed Experimental Protocol
This protocol is a standard procedure for the acylation of oximes.[8][12]
Materials & Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 1-Phenylethanone oxime | C₈H₉NO | 135.17 | 6.76 g | 0.05 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 9.75 g | 0.0525 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | - | 100 mL | - |
| Sodium Bicarbonate (aq.) | NaHCO₃ | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |
Procedure
-
Setup: Use an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve 1-phenylethanone oxime (6.76 g) in 50 mL of anhydrous pyridine in the flask. Cool the solution to 0 °C in an ice bath.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (9.75 g) in 50 mL of anhydrous dichloromethane (DCM) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred oxime solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Transfer to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with cold 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.
Validation and Characterization of the Final Product
Physical Properties
| Property | Expected Value |
| Appearance | Off-white or pale yellow solid |
| Yield | 70-85% |
| Melting Point | Varies; requires experimental determination |
Anticipated Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expect to see signals for the phenyl group protons (multiplet, ~7.4-7.6 ppm), the protons of the 4-nitrophenyl group appearing as two distinct doublets (an AA'BB' system, ~8.2-8.4 ppm), and the methyl group singlet shifted slightly downfield compared to the starting oxime (~2.4 ppm). The characteristic broad -OH proton signal will be absent.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the C=N carbon (~160-165 ppm), the ester carbonyl carbon (~162-164 ppm), and the aromatic carbons.
-
IR (KBr, cm⁻¹): The broad O-H stretch around 3300 cm⁻¹ will be absent. Key new peaks will include a strong C=O stretch for the ester (~1740-1760 cm⁻¹), strong asymmetric and symmetric stretches for the NO₂ group (~1525 cm⁻¹ and ~1350 cm⁻¹), and the C=N stretch (~1600 cm⁻¹).[8]
Safety and Troubleshooting
4.1. Hazard Analysis
-
Pyridine: Flammable, toxic, and an irritant. Handle only in a well-ventilated fume hood.
-
4-Nitrobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Hydroxylamine HCl: Can be corrosive and an irritant.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Oxime | Incomplete reaction; insufficient base. | Ensure stoichiometric amount of base is used. Increase reflux time and monitor by TLC. |
| Low Yield of Acylated Product | Hydrolysis of 4-nitrobenzoyl chloride due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[11] |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature after the initial cooling period. Monitor by TLC until the starting oxime is consumed. | |
| Beckmann Rearrangement Product Observed | Reaction temperature was too high; acidic conditions. | Maintain strict temperature control (0 °C) during the addition of the acyl chloride. Ensure the base is sufficient to neutralize all generated acid.[11] |
| Product is Difficult to Purify | Presence of unreacted starting materials or side products. | Optimize TLC monitoring to ensure the reaction goes to completion. Use column chromatography for purification if recrystallization is ineffective. |
Conclusion
The synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime is a robust and reproducible two-step process that relies on fundamental organic reactions. Success hinges on the careful execution of the initial oximation to produce a high-purity intermediate, followed by a controlled O-acylation that minimizes potential side reactions. By understanding the mechanistic principles and adhering to the detailed protocols for reaction execution and product validation, researchers can reliably access this versatile chemical building block for further applications in synthetic and medicinal chemistry.
References
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-
Chen, P., Huang, H., Tan, Q., Ji, X., & Zhao, F. (2023, March 29). Acyl Oxime Ester. Encyclopedia.pub. Retrieved from [Link]
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Gasanov, R. G., & Freidlina, R. K. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]
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Bittner, S., & Grinberg, S. (n.d.). Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation–reduction system. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Bittner, S., & Grinberg, S. (1976, January 1). Alkylation, acylation, and Beckmann rearrangement of oximes in the presence of an oxidation-reduction system. Ben-Gurion University Research Portal. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-phenylethanone oxime. Retrieved from [Link]
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Unknown. (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from [Link]
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Unknown. (n.d.). Tandem double acylation/[7][7]-rearrangement of aliphatic nitro compounds: a route to α-oxygenated oxime derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-phenylethanone oxime. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 15754-21-9 | (Z)-1-Phenylethan-1-one O-methyl oxime. Retrieved from [Link]
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Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes of. Asian Journal of Chemistry, 3(2), 158-163. Retrieved from [Link]
-
Al-Karawi, A. J. M., & Al-Hakim, A. H. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
-
Unknown. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]
-
Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. Retrieved from [Link]
-
ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]
- Unknown. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Google Patents.
-
Unknown. (n.d.). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Al-Karawi, A. J., & Al-Hakim, A. H. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro-. NIST WebBook. Retrieved from [Link]
- Unknown. (n.d.). Method of preparing p-nitroacetophenone and its oxime. Google Patents.
-
Dong, W., Yang, D., & Li, G. (2010). 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Retrieved from [Link]
-
Arslan, H., Kulcu, N., & Flörke, U. (2008). (E)-1-(4-Aminophenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Retrieved from [Link]
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Chemical structure of 1-phenylethanone O-{4-nitrobenzoyl}oxime
An In-Depth Technical Guide to 1-phenylethanone O-{4-nitrobenzoyl}oxime: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-phenylethanone O-{4-nitrobenzoyl}oxime, a versatile oxime ester with significant potential in synthetic organic chemistry. The document details the compound's chemical structure and physicochemical properties. A primary focus is placed on a robust, two-step synthesis protocol, beginning with the formation of 1-phenylethanone oxime from acetophenone, followed by its esterification with 4-nitrobenzoyl chloride. The guide elucidates the underlying reaction mechanisms and provides detailed, field-tested experimental procedures. Furthermore, it outlines the essential spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the unambiguous structural characterization of the title compound. Finally, the guide explores the reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime, with a particular emphasis on its utility as a precursor in the Beckmann rearrangement for the synthesis of amides, a cornerstone reaction in industrial and pharmaceutical chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic utility of advanced oxime ester intermediates.
Introduction: The Versatility of Oxime Esters
Oxime esters are a prominent class of organic compounds that serve as crucial and versatile intermediates in modern synthetic chemistry.[1][2] Their inherent reactivity, stemming from the labile N-O bond, allows them to be precursors for a wide array of nitrogen- and oxygen-containing molecules, including amines, amides, nitriles, and various N-heterocycles. The oxime ester moiety is also present in numerous bioactive compounds exhibiting antibacterial, antifungal, anti-inflammatory, and cytotoxic activities.[1][2]
One of the most significant applications of ketoxime derivatives is their role as substrates in the Beckmann rearrangement, a classic organic reaction that transforms an oxime into an N-substituted amide.[3][4] This reaction is of immense industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[3][5] The efficiency of the Beckmann rearrangement is critically dependent on the conversion of the oxime's hydroxyl group into a good leaving group. Esterification of the oxime, particularly with an electron-withdrawing group, provides an activated substrate that can undergo rearrangement under milder conditions than those required for the parent oxime.[6][7]
1-phenylethanone O-{4-nitrobenzoyl}oxime is an exemplar of such an activated substrate. It combines the readily accessible 1-phenylethanone (acetophenone) backbone with a 4-nitrobenzoyl group, which serves as an excellent leaving group due to the electron-withdrawing nature of the nitro moiety. This guide provides a detailed exploration of its synthesis, characterization, and synthetic potential.
Chemical Structure and Physicochemical Properties
The molecular structure of 1-phenylethanone O-{4-nitrobenzoyl}oxime consists of a central C=N double bond characteristic of an oxime, which is further esterified. The nitrogen atom is bonded to a 4-nitrobenzoyl group, and the carbon atom is substituted with a phenyl group and a methyl group.
Caption: .
Due to the C=N double bond, the oxime ester can exist as two geometric isomers, (E) and (Z). The (E)-isomer, where the O-benzoyl group is anti to the larger phenyl group, is generally the thermodynamically more stable and predominant isomer formed.
Table 1: Physicochemical Properties of 1-phenylethanone O-{4-nitrobenzoyl}oxime and Precursors
| Property | 1-phenylethanone (Acetophenone)[8] | 1-phenylethanone oxime[9][10] | 1-phenylethanone O-{4-nitrobenzoyl}oxime (Predicted) |
| CAS Number | 98-86-2 | 613-91-2 | Not available |
| Molecular Formula | C₈H₈O | C₈H₉NO | C₁₅H₁₂N₂O₄ |
| Molar Mass ( g/mol ) | 120.15 | 135.16 | 284.27 |
| Appearance | Colorless liquid | White solid | White to pale yellow solid |
| Melting Point (°C) | 19.6 | 55-60 | >100 (Estimated) |
| Boiling Point (°C) | 202.3 | 245 | Decomposes at high temperature |
| Solubility | Soluble in ethanol, ether, acetone | Slightly soluble in water | Soluble in DCM, Chloroform, Ethyl Acetate |
Synthesis and Mechanistic Pathway
The synthesis of the title compound is efficiently achieved via a two-step process. This methodology ensures high purity and yield by isolating the intermediate oxime before proceeding to the final esterification.
Caption: Two-step synthesis workflow for the target oxime ester.
Step 1: Synthesis of 1-phenylethanone oxime
Causality: The conversion of a ketone to an oxime is a condensation reaction.[4] It requires hydroxylamine, which is typically supplied as its more stable hydrochloride salt (NH₂OH·HCl). A base is required to liberate the free hydroxylamine nucleophile from its salt, enabling it to attack the electrophilic carbonyl carbon of acetophenone.[10] Refluxing in a solvent like ethanol ensures the reaction proceeds to completion.[10]
Experimental Protocol:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylethanone (acetophenone) (12.0 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and 100 mL of 95% ethanol.
-
While stirring, add a solution of potassium hydroxide (16.8 g, 0.3 mol) in 25 mL of water portion-wise. The addition may be exothermic.
-
Heat the resulting mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
A white precipitate of 1-phenylethanone oxime will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water (3 x 50 mL) and dry it under vacuum. Recrystallization from aqueous ethanol can be performed for higher purity if needed.[11]
Step 2: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
Causality: This step is a nucleophilic acyl substitution (esterification). The oxime's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[11] This prevents the protonation of the oxime and drives the equilibrium towards the product side. The reaction is typically started at a low temperature (0 °C) to control the exothermic reaction rate.
Caption: Generalized mechanism for the base-mediated esterification of an oxime.
Experimental Protocol:
-
In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve 1-phenylethanone oxime (6.75 g, 0.05 mol) and triethylamine (7.0 mL, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of 4-nitrobenzoyl chloride (9.3 g, 0.05 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred oxime solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting oxime.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Spectroscopic Characterization
Unambiguous confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The data presented below are expected values based on the compound's structure and data from analogous compounds.[11][12]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ 8.3-8.4 ppm: Multiplet, 2H (Aromatic protons ortho to NO₂). δ 8.2-8.3 ppm: Multiplet, 2H (Aromatic protons meta to NO₂). δ 7.6-7.8 ppm: Multiplet, 2H (Aromatic protons ortho to C=N). δ 7.4-7.5 ppm: Multiplet, 3H (Aromatic protons meta & para to C=N). δ 2.4-2.5 ppm: Singlet, 3H (CH₃). |
| ¹³C NMR (CDCl₃) | δ ~164 ppm: Ester C=O. δ ~160 ppm: Oxime C=N. δ ~151 ppm: Aromatic C-NO₂. δ 124-135 ppm: Aromatic carbons. δ ~15 ppm: CH₃. |
| IR Spectroscopy (KBr) | ~3100 cm⁻¹: Aromatic C-H stretch. ~1750 cm⁻¹: Ester C=O stretch (strong). ~1600 cm⁻¹: Aromatic C=C stretch. ~1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretches of NO₂ group (strong). ~1250 cm⁻¹: C-O stretch. ~900 cm⁻¹: N-O stretch. Absence of broad -OH stretch from the starting oxime (~3200 cm⁻¹). |
| Mass Spectrometry (EI) | M⁺ peak at m/z 284.08. Key fragmentation patterns corresponding to the loss of the 4-nitrobenzoyl group and other characteristic fragments. |
Reactivity and Synthetic Applications
The primary synthetic utility of 1-phenylethanone O-{4-nitrobenzoyl}oxime lies in its capacity to undergo the Beckmann rearrangement. The O-{4-nitrobenzoyl} moiety is an excellent leaving group, facilitating the rearrangement under relatively mild conditions (e.g., heating in an inert solvent or catalysis with a Lewis acid).
The rearrangement is stereospecific; the group that is anti-periplanar to the leaving group on the nitrogen atom migrates.[5] For 1-phenylethanone oxime derivatives, the phenyl group is typically anti to the oxime ester group in the more stable (E)-isomer. Therefore, the phenyl group is expected to migrate, leading to the formation of N-phenylacetamide (Acetanilide).
Caption: Proposed Beckmann rearrangement of the title compound to Acetanilide.
This reaction pathway provides a valuable method for the synthesis of N-aryl amides, which are common structural motifs in pharmaceuticals and fine chemicals. Beyond the Beckmann rearrangement, oxime esters are also known to participate in reactions leading to the formation of pyridines, pyrroles, and other heterocyclic systems, highlighting the broad synthetic potential of the title compound.[1][2]
Conclusion
1-phenylethanone O-{4-nitrobenzoyl}oxime stands as a synthetically valuable and highly activated intermediate. This guide has provided a detailed, practical framework for its preparation, beginning from readily available commercial starting materials. The protocols are grounded in established chemical principles, ensuring reproducibility and high yield. The outlined spectroscopic data provide a clear benchmark for the successful characterization of the molecule. The principal application of this compound as a precursor for the Beckmann rearrangement to form N-phenylacetamide underscores its importance as a tool for constructing the amide bonds that are fundamental to medicinal and materials chemistry. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize and utilize this versatile chemical entity in their synthetic endeavors.
References
-
Title: Beckmann Rearrangement of Oximes Catalyzed with Tetrabutylammonium Perrhenate Source: Bulletin of the Chemical Society of Japan URL: [Link]
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Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]
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Title: Beckmann Rearrangement - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
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Title: A Review on Synthetic Applications of Oxime Esters Source: Bentham Science Publisher URL: [Link]
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Title: A Review on Synthetic Applications of Oxime Esters | Bentham Science Publishers Source: Bentham Science Publishers URL: [Link]
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Title: The Beckmann Rearrangement - Denmark Group Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: Journal of Survey in Fisheries Sciences URL: [Link]
-
Title: FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Oxime radicals: generation, properties and application in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: 1-phenylethanone oxime - 613-91-2, C8H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis Source: ChemSynthesis URL: [Link]
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Title: 1-phenylethanone oxime - ChemBK Source: ChemBK URL: [Link]
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Title: 1-phenylethanone Source: Chemister.ru URL: [Link]
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Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: ACETOPHENONE OXIME - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters Source: Academic Research Publishing Group URL: [Link]
-
Title: 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem Source: PubChem URL: [Link]
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-
Title: BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS Source: Rasayan Journal of Chemistry URL: [Link]
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Title: (E)-1-(4-Aminophenyl)ethanone oxime - ResearchGate Source: ResearchGate URL: [Link]
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Introduction: The Significance of Oxime Esters in Modern Chemistry
An In-depth Technical Guide on 1-phenylethanone O-{4-nitrobenzoyl}oxime
For Researchers, Scientists, and Drug Development Professionals
Oxime esters represent a pivotal class of organic compounds, bridging the gap between fundamental chemical synthesis and advanced applications in medicinal chemistry and materials science. Their unique structural and electronic properties, stemming from the N-O bond of the oxime moiety and the functionality of the ester group, render them versatile scaffolds for drug design and as key intermediates in complex organic transformations. 1-phenylethanone O-{4-nitrobenzoyl}oxime, the subject of this guide, is a prime example of this class, integrating the well-established 1-phenylethanone oxime core with a 4-nitrobenzoyl group. This particular combination introduces a potential pharmacophore and a useful handle for further chemical modification.
While a dedicated CAS number for 1-phenylethanone O-{4-nitrobenzoyl}oxime is not readily found in major chemical databases, its parent compound, 1-phenylethanone oxime (also known as acetophenone oxime), is well-documented under CAS Number 613-91-2 [1][2]. The synthesis of the title compound is straightforward and follows established organic chemistry principles, which will be detailed in this guide. This document aims to provide a comprehensive technical overview, from synthesis to potential applications, for researchers and professionals working in drug development and related scientific fields.
Strategic Synthesis: A Two-Step Approach
The synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime is most efficiently achieved through a two-step process. This strategy ensures high yields and purity of the final product by first isolating the intermediate oxime before proceeding to the esterification.
Part 1: Synthesis of the Precursor - 1-phenylethanone oxime
The initial step involves the oximation of acetophenone. This reaction is a classic condensation between a ketone and hydroxylamine, typically from hydroxylamine hydrochloride, in the presence of a base.
Experimental Protocol: Synthesis of 1-phenylethanone oxime
Materials:
-
Acetophenone (1.0 eq.)
-
Hydroxylamine hydrochloride (1.2 eq.)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 eq.)
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine acetophenone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture with a pestle at room temperature for the time required to complete the reaction, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to remove the bismuth(III) oxide.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the product.
-
Filter the precipitate and dry under high vacuum to yield pure 1-phenylethanone oxime[3].
Causality of Experimental Choices:
-
Solvent-Free Grinding: This "grindstone chemistry" approach is an environmentally friendly and efficient alternative to traditional solvent-based methods. It often leads to shorter reaction times and higher yields[3].
-
Bismuth(III) Oxide: Acts as a mild and effective catalyst for the oximation reaction.
-
Workup: The simple filtration and precipitation workup allows for easy isolation of a pure product without the need for column chromatography.
Part 2: Esterification to Yield 1-phenylethanone O-{4-nitrobenzoyl}oxime
The second and final step is the esterification of the synthesized 1-phenylethanone oxime with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
Materials:
-
1-phenylethanone oxime (1.0 eq.)
-
4-nitrobenzoyl chloride (1.0 eq.)
-
Triethylamine (1.5 eq.)
-
Chloroform or Dichloromethane (anhydrous)
Procedure:
-
Dissolve 1-phenylethanone oxime (1 mmol) in anhydrous chloroform (20 mL) in a round-bottomed flask equipped with a magnetic stirrer.
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 mmol) in anhydrous chloroform (10 mL) dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride.
-
Triethylamine: Acts as a base to scavenge the hydrochloric acid produced during the esterification, driving the reaction to completion. Pyridine can also be used for this purpose[4].
-
Low Temperature Addition: The dropwise addition of the acid chloride at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.
-
Aqueous Workup: The washing steps are essential to remove the triethylammonium chloride salt and any unreacted starting materials.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Physicochemical and Spectroscopic Characterization
The accurate characterization of 1-phenylethanone O-{4-nitrobenzoyl}oxime is essential for its use in research and development. The following table summarizes the key properties of the starting materials and the expected properties of the final product.
| Property | Acetophenone[5][6] | 1-phenylethanone oxime[1][2] | 1-phenylethanone O-{4-nitrobenzoyl}oxime (Predicted) |
| CAS Number | 98-86-2 | 613-91-2 | Not available |
| Molecular Formula | C₈H₈O | C₈H₉NO | C₁₅H₁₂N₂O₄ |
| Molecular Weight | 120.15 g/mol | 135.16 g/mol | 284.27 g/mol |
| Appearance | Colorless liquid | White to light yellow crystalline solid | Expected to be a crystalline solid |
| Melting Point | 19-20 °C | 55-60 °C | Expected to be significantly higher than the oxime |
| Boiling Point | 202 °C | 118-120 °C at 20 mmHg | Not applicable (solid) |
| Solubility | Soluble in organic solvents, slightly soluble in water. | Soluble in organic solvents, slightly soluble in water. | Expected to be soluble in common organic solvents. |
Spectroscopic Analysis
A combination of NMR, IR, and mass spectrometry is crucial for the unambiguous structural confirmation of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the 4-nitrophenyl rings. The methyl protons of the ethylidene group will appear as a singlet. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the imine carbon, and the aromatic carbons. The presence of the 4-nitrobenzoyl group will be confirmed by the signals corresponding to its seven carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the disappearance of the broad O-H stretch of the oxime and the appearance of a strong C=O stretching vibration for the ester group. The C=N stretch of the oxime and the characteristic stretches for the nitro group (around 1520 and 1340 cm⁻¹) will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the final product. Fragmentation patterns will likely involve cleavage of the N-O bond and the ester linkage.
Potential Applications in Drug Discovery and Development
Oximes and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of the 4-nitrobenzoyl moiety in 1-phenylethanone O-{4-nitrobenzoyl}oxime can modulate its biological profile and pharmacokinetic properties.
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated the potent antifungal and antibacterial properties of oxime esters[7]. The title compound could be screened for its efficacy against various pathogens.
-
Anticancer and Anti-inflammatory Potential: The oxime functional group is present in a number of compounds that exhibit anticancer and anti-inflammatory activities, often through the inhibition of kinases and other enzymes[7].
-
Chemical Probes and Intermediates: The nitro group can be readily reduced to an amine, providing a synthetic handle for the attachment of fluorescent tags, biotin, or for the construction of more complex molecules, making it a valuable intermediate in the synthesis of compound libraries for high-throughput screening.
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Potential mechanism of action via protein kinase inhibition.
Conclusion
1-phenylethanone O-{4-nitrobenzoyl}oxime is a readily accessible oxime ester with significant potential in various fields of chemical and biological research. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed experimental protocols and the rationale behind the chosen methodologies are intended to empower researchers to confidently synthesize and utilize this and similar compounds in their work. The versatility of the oxime ester functionality, coupled with the electronic properties of the 4-nitrobenzoyl group, makes this molecule a valuable addition to the chemical toolbox for drug discovery and development.
References
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ChemBK. (2024, April 9). 1-phenylethanone oxime. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting information - Dalton Transactions. Retrieved from [Link]
-
Pharmaffiliates. * (Z)-1-Phenylethan-1-one O-methyl oxime*. Retrieved from [Link]
-
Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. Retrieved from [Link]
-
Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
-
Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. Retrieved from [Link]
-
Bawa, R. A. (2020). Synthesis of a Number of Unsymmetrical Bridged Terphthaloyl Acetophenone Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
-
Organic Syntheses. o-NITROACETOPHENONE. Retrieved from [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). Retrieved from [Link]
-
ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]
-
ChemDB. 1-phenylethanone. Retrieved from [Link]
-
Wikipedia. Acetophenone. Retrieved from [Link]
-
Bawa, R. A. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. Retrieved from [Link]
-
PubChem. 1-Phenyl-1-ethanone oxime. Retrieved from [Link]
-
ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]
-
Bawa, R. A., et al. (2020). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
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-
Chem-Impex. Acetophenone. Retrieved from [Link]
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Technical Guide: Mechanism of Action of 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Executive Summary
1-phenylethanone O-{4-nitrobenzoyl}oxime (also known as Acetophenone O-(4-nitrobenzoyl)oxime) is a photoactive oxime ester derivative. In drug development and chemical biology, it serves two primary, high-value functions:
-
Photo-Nucleolytic Agent: It acts as a "photonuclease," capable of cleaving DNA backbones upon UV irradiation via a radical-mediated mechanism.
-
Photoinitiator for Bio-Scaffolds: It functions as a Type I photoinitiator, used to crosslink hydrogels or polymer matrices for controlled drug delivery systems.
This guide details the physicochemical basis of its lability, the radical cascades triggered by excitation, and the specific protocols for its synthesis and validation.
Part 1: Chemical Basis & Stability
The molecule consists of an acetophenone iminyl moiety linked to a p-nitrobenzoyl group via an oxygen atom. The critical structural feature is the N-O bond , which possesses a low bond dissociation energy (approx. 50–60 kcal/mol), rendering it susceptible to homolytic cleavage upon photon absorption.
Structural Components[1][2][3][4][5][6][7][8][9][10]
-
Chromophore: The p-nitrobenzoyl and acetophenone moieties extend conjugation, allowing absorption in the UV-A/UV-B region (typically
~250–300 nm, with tailing into 350 nm). -
Leaving Group: The 4-nitrobenzoyloxy radical is an electron-deficient species, stabilized by the nitro group but prone to rapid decarboxylation.
-
Stability: Thermally stable at room temperature (MP ~145°C), but strictly photosensitive. Must be stored in amber vials.
Part 2: Mechanism of Action (MOA)
The MOA is strictly photochemical . Upon irradiation, the molecule undergoes an irreversible fragmentation that generates reactive oxygen species (ROS) and carbon-centered radicals.
Pathway 1: Radical Generation (The "Trigger")
-
Excitation: Absorption of a photon (
) promotes the molecule from the ground state ( ) to an excited singlet state ( ), which may undergo intersystem crossing to a triplet state ( ). -
Homolysis: The N-O bond cleaves homolytically.
-
Product A: 1-phenylethanone iminyl radical.
-
Product B: 4-nitrobenzoyloxy radical.
-
-
Decarboxylation (Secondary Step): The 4-nitrobenzoyloxy radical is unstable and rapidly loses carbon dioxide (
) to form a highly reactive 4-nitrophenyl radical .
Pathway 2: Biological Interaction (DNA Cleavage)
In a biological context (e.g., cancer research or antimicrobial studies), the generated radicals attack the DNA sugar backbone.
-
Hydrogen Abstraction: The 4-nitrophenyl radical (or the benzoyloxy radical) abstracts a hydrogen atom from the deoxyribose unit (typically at the C1', C4', or C5' position).
-
Strand Scission: This creates a sugar radical, which destabilizes the phosphate backbone, leading to single-strand breaks (nicking) or double-strand breaks.
-
Outcome: Conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and eventually linear DNA (Form III).
Pathway 3: Polymerization (Drug Delivery)
In materials science, the same radicals attack the double bonds of acrylate monomers (e.g., PEG-diacrylate), initiating chain-growth polymerization to form hydrogels that encapsulate therapeutic agents.
Visualization: Photochemical Cascade
Caption: Photochemical degradation pathway showing N-O bond homolysis and subsequent radical attacks on biological or synthetic targets.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Objective: To synthesize high-purity oxime ester for testing.
Reagents:
-
Acetophenone oxime (1.0 eq)
-
4-Nitrobenzoyl chloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve acetophenone oxime (e.g., 1.35 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (2.04 g, 11 mmol) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Wash the organic layer with water (2x), saturated NaHCO3 (2x), and brine (1x).
-
Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane.
-
Validation: Verify structure via 1H-NMR (look for aromatic protons and methyl group singlet) and IR (absence of O-H stretch, presence of ester C=O ~1740 cm⁻¹).
Protocol B: DNA Photocleavage Assay
Objective: To quantify the "photonuclease" activity.
Materials:
-
Supercoiled Plasmid DNA (e.g., pBR322 or pUC19).
-
Test Compound (dissolved in DMSO).
-
Agarose Gel (1%) with Ethidium Bromide.
Workflow:
-
Incubation: Mix plasmid DNA (0.5 µg) with the oxime ester (concentrations 10–100 µM) in Tris-HCl buffer (pH 7.2).
-
Irradiation: Expose samples to UV light (312 nm or 365 nm) for defined intervals (e.g., 5, 10, 30 mins) at room temperature. Control: Keep one set in the dark.
-
Electrophoresis: Load samples onto 1% agarose gel. Run at 80-100V for 1 hour.
-
Analysis: Visualize under UV transilluminator.
-
Form I: Supercoiled (Fast migration).
-
Form II: Nicked Circular (Slow migration) – Indicates single-strand cleavage.
-
Form III: Linear (Intermediate migration) – Indicates double-strand cleavage.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic route for the production of the oxime ester.
Part 4: Quantitative Data Summary
| Parameter | Value/Description | Relevance |
| Molecular Weight | 284.27 g/mol | Stoichiometric calculations. |
| Melting Point | 142–145 °C | Purity indicator. |
| ~260 nm, 300 nm (shoulder) | Excitation wavelength selection. | |
| Bond Dissociation (N-O) | ~55 kcal/mol | Energy threshold for cleavage. |
| Cleavage Efficiency | High (Quantum yield | Effective radical generation. |
| Solubility | DMSO, DCM, CHCl3 | Formulation for assays. |
References
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A Technical Guide to Investigating the Potential Biological Activity of 1-phenylethanone O-{4-nitrobenzoyl}oxime
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical framework for the preliminary investigation of the biological activities of the novel compound, 1-phenylethanone O-{4-nitrobenzoyl}oxime. Oxime esters are a class of compounds recognized for a wide spectrum of biological properties, including antimicrobial, anticancer, and enzyme-modulating effects.[1][2] The incorporation of a 4-nitrobenzoyl moiety may further enhance or confer specific activities, as nitro-aromatic compounds are known to possess significant pharmacological potential, including utility as anticancer agents.[3][4] This guide is designed for researchers in drug discovery and medicinal chemistry, offering a structured, rationale-driven approach to screening this compound. We will outline the synthesis and characterization, followed by detailed protocols for evaluating its potential as an antimicrobial and an anticancer agent, and conclude with a proposed framework for preliminary mechanism-of-action studies.
Introduction and Rationale
The search for novel therapeutic agents is a cornerstone of pharmaceutical science. Oxime esters represent a privileged scaffold in medicinal chemistry due to their diverse biological activities, which have been reported to include antibacterial, antifungal, antitumor, and antiviral properties.[1][5][6] The core structure, R1R2C=N-O-C(=O)R3, offers vast synthetic tractability and the ability to modulate physicochemical and pharmacological properties through modification of the R groups.
The target molecule, 1-phenylethanone O-{4-nitrobenzoyl}oxime, combines two key pharmacophores: the acetophenone oxime ester core and a 4-nitrobenzoyl group.
-
The Oxime Ester Moiety : This functional group is present in numerous compounds with demonstrated bioactivity. Its chemical properties can influence interactions with biological targets, and it can serve as a key structural element for binding to enzymes or receptors.[7]
-
The 4-Nitrobenzoyl Moiety : The presence of a nitro group on the aromatic ring is a significant feature. Nitro-aromatic compounds are known to be electrochemically active and can participate in redox cycling. This property is exploited in certain anticancer drugs, particularly those targeting hypoxic tumor cells.[3] Furthermore, the nitro group can act as a strong hydrogen bond acceptor, influencing drug-receptor interactions.
Hypothesis: Based on these structural precedents, we hypothesize that 1-phenylethanone O-{4-nitrobenzoyl}oxime possesses potent antimicrobial and cytotoxic (anticancer) activities. This guide details a logical, tiered screening approach to test this hypothesis, beginning with synthesis and proceeding through in vitro biological evaluation.
Synthesis and Characterization
The foundational step in any biological investigation is the unambiguous synthesis and rigorous characterization of the test compound. The proposed synthesis is a straightforward and efficient esterification reaction.
Synthetic Workflow
The synthesis involves the reaction of 1-phenylethanone oxime (acetophenone oxime) with 4-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Caption: Proposed synthesis of the target compound.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as C=N (oxime), N-O, C=O (ester), and NO₂ (nitro).[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to ensure purity is >95% before biological testing.
Proposed Biological Investigation Workflow
A tiered approach is recommended to efficiently screen the compound, starting with broad activity screening and progressing to more specific mechanistic assays for promising hits.
Caption: Overall workflow for biological evaluation.
Experimental Protocols: Primary Screening
The goal of primary screening is to determine if the compound exhibits the hypothesized biological activities and to quantify its potency.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized and efficient technique.[1]
Protocol:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria and fungi.
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Culture the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the cultures to a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the plate.
-
Include controls:
-
Positive Control: Wells with broth and inoculum only (to confirm microbial growth).
-
Negative Control: Wells with sterile broth only (to confirm medium sterility).
-
Vehicle Control: Wells with inoculum and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).
-
Drug Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration of the compound with no visible turbidity.
-
Data Presentation:
| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|---|
| S. aureus | ATCC 29213 | [Hypothetical Value] | 0.5 | N/A |
| E. coli | ATCC 25922 | [Hypothetical Value] | 0.25 | N/A |
| P. aeruginosa | ATCC 27853 | [Hypothetical Value] | 1.0 | N/A |
| C. albicans | ATCC 90028 | [Hypothetical Value] | N/A | 2.0 |
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, which is proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.[12][13]
Protocol:
-
Cell Culture and Seeding:
-
Select a panel of human cancer cell lines and one non-cancerous cell line for control.
-
Breast Cancer: MCF-7
-
Lung Cancer: A549
-
Colon Cancer: HCT116
-
Non-cancerous control: HEK293 (Human Embryonic Kidney cells)
-
-
Culture cells in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 96-well plates at a density of ~5,000 cells/well and allow them to attach overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium from a DMSO stock. Final DMSO concentration should be <0.5%.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Include controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the highest DMSO concentration.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
-
-
Incubation and Assay:
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at 570 nm.[11]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit the growth of 50% of the cell population) using non-linear regression analysis.[3][11]
-
Data Presentation:
| Cell Line | Cell Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | [Hypothetical Value] | 0.8 |
| A549 | Lung Cancer | [Hypothetical Value] | 1.2 |
| HCT116 | Colon Cancer | [Hypothetical Value] | 0.5 |
| HEK293 | Non-cancerous | [Hypothetical Value] | >10 |
Proposed Mechanistic Investigation
If the primary screening reveals significant cytotoxic activity, the next logical step is to investigate the potential mechanism of action. A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.
Hypothesis: Induction of Apoptosis
Many cytotoxic agents exert their effect by triggering the apoptotic cascade within cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.
Caption: Simplified intrinsic pathway of apoptosis.
Potential Secondary Assays
-
Enzyme Inhibition Assays: Given the broad activities of related compounds, assays for key enzymes involved in cancer progression, such as topoisomerases or specific kinases, could be performed.[14][15][16] These assays are fundamental in drug discovery for identifying how molecules modulate enzyme activity.[17]
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of microtubule-targeting agents or DNA-damaging drugs.[4]
-
Caspase Activity Assays: Colorimetric or fluorometric assays can directly measure the activity of executioner caspases like Caspase-3/7 to confirm that cell death is occurring via apoptosis.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven plan to evaluate the biological potential of 1-phenylethanone O-{4-nitrobenzoyl}oxime. The combination of an oxime ester scaffold with a nitrobenzoyl moiety provides a strong rationale for investigating its antimicrobial and anticancer properties. The outlined protocols for primary screening are robust, standardized, and will generate the quantitative data (MIC and IC₅₀ values) needed to assess the compound's potency and selectivity. Positive results from this initial phase would warrant progression to more detailed mechanistic studies to elucidate the specific molecular targets and pathways, paving the way for further lead optimization and development.
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Synthesis and Characterization of 1-phenylethanone O-{4-nitrobenzoyl}oxime Derivatives: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxime esters represent a class of compounds with significant versatility and potential, serving as crucial intermediates in organic synthesis and as scaffolds for pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of 1-phenylethanone O-{4-nitrobenzoyl}oxime and its derivatives. We will explore the causal reasoning behind methodological choices, present detailed, self-validating experimental protocols, and discuss the critical analytical techniques required for unambiguous structural confirmation. This document is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and drug discovery, providing both the practical steps and the theoretical underpinnings necessary for the successful preparation and evaluation of this promising class of molecules.
Introduction: The Scientific Rationale
Oximes and their ester derivatives have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The introduction of an oxime ester functionality can significantly modulate a parent molecule's physicochemical properties and biological profile.[5][7]
The target compound, 1-phenylethanone O-{4-nitrobenzoyl}oxime, is built upon two key structural motifs:
-
1-Phenylethanone (Acetophenone) Core: A common scaffold in medicinal chemistry that provides a stable aromatic anchor for functionalization.
-
O-{4-nitrobenzoyl} Ester Group: The ester linkage provides a site for potential hydrolytic activity, while the 4-nitrobenzoyl moiety introduces a potent electron-withdrawing group. This electronic feature can drastically influence the reactivity of the N-O bond and the overall pharmacological profile of the molecule.
The synthesis of these compounds is typically achieved through a robust and logical two-step process: initial formation of the parent oxime, followed by its esterification. This guide will detail this synthetic pathway, emphasizing the critical parameters that ensure high yield and purity.
Synthetic Pathway and Experimental Protocols
The most reliable and common method for synthesizing the title compounds involves a two-step sequence. This approach allows for the isolation and purification of the intermediate, 1-phenylethanone oxime, ensuring the final esterification step proceeds with a clean substrate.
Step 1: Synthesis of 1-Phenylethanone Oxime
The foundational step is the condensation reaction between the ketone (acetophenone) and hydroxylamine.[8] The mechanism is analogous to imine formation and requires a weakly acidic or basic medium.[8]
Causality Behind Experimental Choices:
-
Reagent: Hydroxylamine is used in its hydrochloride salt form for stability. A base, such as sodium acetate or potassium hydroxide, is required to liberate the free hydroxylamine nucleophile in situ.[9][10][11]
-
Solvent & Temperature: An alcoholic solvent like ethanol or methanol is often used to ensure the solubility of all reactants.[11][12] Heating the reaction under reflux accelerates the condensation, which might otherwise be slow at room temperature.[9][10]
Experimental Protocol: 1-Phenylethanone Oxime
-
Setup: Equip a 250 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents).[11]
-
Addition: Add 1-phenylethanone (acetophenone, 1.0 equivalent) followed by methanol (approx. 10 mL per gram of acetophenone).[11]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours.[11] Monitor the reaction's completion via Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water (approx. 5 times the volume of methanol used). The product will often precipitate as a white solid.
-
Isolation & Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and press dry. The crude oxime can be purified by recrystallization from a suitable solvent like aqueous ethanol or petroleum ether to yield colorless needles.[10]
Step 2: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
This step involves the acylation of the hydroxyl group of the intermediate oxime with 4-nitrobenzoyl chloride.
Causality Behind Experimental Choices:
-
Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically pyridine or triethylamine, is essential to neutralize this acid, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
-
Temperature Control: The acylation reaction is often exothermic. The initial addition of the acyl chloride is typically performed at a low temperature (0-5 °C) to control the reaction rate and prevent potential side reactions.[9][13] The reaction is then allowed to warm to room temperature to ensure completion.
Experimental Protocol: 1-phenylethanone O-{4-nitrobenzoyl}oxime
-
Setup: In a three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the purified 1-phenylethanone oxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Base Addition: Add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled oxime solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (or until TLC indicates the consumption of the starting oxime).
-
Workup: Pour the reaction mixture into acidified water (e.g., 1M HCl) to neutralize excess pyridine. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/hexane.
Analytical Characterization
Unambiguous characterization is paramount to confirm the structure of the synthesized product and to distinguish between potential E/Z stereoisomers, which can exhibit different spectroscopic properties.[14] A combination of spectroscopic techniques provides a robust and self-validating system for analysis.[14]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the successful characterization of 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Table 1: Expected NMR Spectroscopic Data (Solvent: CDCl₃)
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H | CH ₃ (next to C=N) | ~2.3 - 2.5 | Singlet, deshielded by the imine group. |
| ¹H | Aromatic (from phenylethanone) | ~7.3 - 7.8 | Multiplet, typical aromatic region. |
| ¹H | Aromatic (from nitrobenzoyl) | ~8.2 - 8.4 | Two doublets (AA'BB' system), strongly deshielded by adjacent C=O and NO₂ groups. |
| ¹³C | C H₃ | ~15 - 20 | Aliphatic carbon signal. |
| ¹³C | Aromatic | ~125 - 140 | Multiple signals in the aromatic region. |
| ¹³C | C =N (Oxime) | ~155 - 165 | Characteristic downfield shift for imine carbons. |
| ¹³C | C =O (Ester) | ~162 - 168 | Carbonyl carbon in an ester environment. |
| ¹³C | Aromatic C -NO₂ | ~150 | Quaternary carbon attached to the nitro group. |
Rationale: ¹H and ¹³C NMR are the most powerful tools for distinguishing E/Z isomers.[14] Protons and carbons syn to the ester group in one isomer will experience a different magnetic environment (anisotropic effect) compared to the other, resulting in distinct chemical shifts.[14]
Table 2: Expected IR and MS Data
| Technique | Feature | Expected Value | Rationale |
| IR | C=O Stretch (Ester) | ~1730 - 1750 cm⁻¹ | Strong absorption characteristic of an ester carbonyl. |
| IR | C=N Stretch (Oxime) | ~1600 - 1650 cm⁻¹ | Medium intensity band for the imine double bond. |
| IR | N-O Stretch | ~900 - 950 cm⁻¹ | Confirms the presence of the oxime linkage. |
| IR | NO₂ Stretch | ~1520 & 1340 cm⁻¹ | Two strong bands (asymmetric and symmetric) for the nitro group. |
| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z = 285.08 | Confirms the molecular weight of the target compound (C₁₅H₁₂N₂O₄, MW = 284.27). |
| MS (ESI+) | Molecular Ion [M+Na]⁺ | m/z = 307.06 | Common adduct observed in electrospray ionization. |
Potential Applications and Mechanism of Action
Oxime derivatives are recognized for their diverse biological activities, and the title compound is a prime candidate for investigation in several therapeutic areas.
-
Anticancer & Anti-inflammatory Activity: Many oxime derivatives exhibit cytotoxic or antiproliferative activity against cancer cell lines and can possess anti-inflammatory properties comparable to standard drugs.[5] The introduction of the oxime ester can enhance the potency of a parent compound.[5]
-
Antimicrobial Potential: The oxime functional group is a feature of various synthetic antimicrobial agents.[5] Derivatives can act by inhibiting essential bacterial enzymes, such as those involved in fatty acid biosynthesis, leading to the disruption of the cell membrane.[3]
Plausible Mechanism of Action: A potential mechanism for the biological activity of these compounds involves the inhibition of key enzymes in cellular signaling pathways. For example, many kinase enzymes are critical regulators of cell proliferation and are common targets in cancer therapy. An oxime ester derivative could potentially act as an inhibitor, blocking the active site of an enzyme and disrupting the downstream signaling cascade.
Conclusion and Future Directions
This guide has detailed a robust and reproducible two-step synthesis for 1-phenylethanone O-{4-nitrobenzoyl}oxime derivatives. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. Furthermore, a multi-technique approach to characterization, centered on NMR, IR, and MS, provides a self-validating workflow for unambiguous structural confirmation.
The unique combination of the acetophenone scaffold and the electron-withdrawing nitrobenzoyl group makes these compounds highly attractive for further investigation. Future research should focus on:
-
Library Synthesis: Creating a library of derivatives by varying the substituents on both the phenylethanone and benzoyl rings to establish clear Structure-Activity Relationships (SAR).
-
Biological Screening: Performing comprehensive in vitro screening of these new compounds against panels of cancer cell lines and microbial strains to identify lead candidates.
-
Mechanistic Studies: Elucidating the precise mechanism of action for the most potent compounds to identify their cellular targets.
By following the principles and protocols outlined herein, researchers are well-equipped to explore the rich synthetic and therapeutic potential of this versatile class of molecules.
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- Oxime formation. (n.d.). quimicaorganica.org.
- Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. (2023, March 15). MDPI.
- Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. (2012, July 20). BioResources.
- A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. (2023, April 28). Der Pharma Chemica.
- Synthesis and characterization of novel oxime analogues. (n.d.). ijpsonline.com.
- Derivatization of 1-(Naphthalen-1-yl)ethanone Oxime for Biological Screening. (n.d.). Benchchem.
- Potential Biological Activities of Cyclohexyl-phenyl-methanone Oxime Derivatives: A Technical Guide. (n.d.). Benchchem.
- Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. (2011, February 25). University of Louisville.
- Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021, September 3). medcraveonline.com.
- Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PMC.
- Pharmacological activities of oximes. (n.d.). ResearchGate.
- Notes - Organic Syntheses. (n.d.). Organic Syntheses.
Sources
- 1. Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N -hydroxyphthalimide esters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06737H [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Oxime formation [quimicaorganica.org]
- 9. arpgweb.com [arpgweb.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EconPapers: Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters [econpapers.repec.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Interpreting the IR spectrum of 1-phenylethanone O-{4-nitrobenzoyl}oxime
Executive Summary
This guide provides a rigorous framework for interpreting the Infrared (IR) spectrum of 1-phenylethanone O-{4-nitrobenzoyl}oxime . This molecule represents a convergence of three distinct electronic environments: an aromatic ketone derivative, an oxime linkage, and a nitro-substituted benzoyl ester.
Correct spectral interpretation requires more than matching peaks; it demands an understanding of the electronic coupling between the electron-withdrawing nitro group and the labile N-O bond. This guide is structured to serve as a self-validating protocol for researchers synthesizing or characterizing this compound for use as a photoinitiator or prodrug intermediate.
Molecular Architecture & Vibrational Theory
To accurately assign bands, we must deconstruct the molecule into its vibrational oscillators. The structure is an O-acyl oxime , meaning the distinct O-H bond of the parent oxime is replaced by an ester linkage to a para-nitrobenzoyl group.
Key Structural Features:
-
Acetophenone Moiety: Provides aromatic C-H, C=C ring modes, and the methyl group (aliphatic C-H).
-
Oxime Ester Linkage (C=N-O-C=O): The core diagnostic region. The conjugation extends from the phenyl ring through the imine (C=N) to the ester carbonyl.
-
p-Nitro Group: A powerful electron-withdrawing group (EWG) that dramatically intensifies specific bands (Asymmetric/Symmetric stretches).
Synthesis & Impurity Workflow
Understanding the synthesis is critical for identifying spectral impurities. The reaction typically involves coupling 1-phenylethanone oxime with 4-nitrobenzoyl chloride.
Figure 1: Synthesis pathway highlighting potential spectral contaminants. Impurities A and B introduce distinct O-H stretching vibrations absent in the pure product.
Experimental Protocol: Sample Preparation
Standard Operating Procedure (SOP) for High-Fidelity Spectra
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of the crystalline nitro-oxime product.
-
Background: Collect a 32-scan air background.
-
Deposition: Place ~5 mg of solid product on the crystal.
-
Pressure: Apply high pressure (clamp) to ensure intimate contact. Poor contact results in weak C-H bands relative to the strong Nitro bands.
-
Acquisition: 4 cm⁻¹ resolution, 16-32 scans.
Method B: KBr Pellet - Recommended for Publication/Resolution
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Note: Ensure KBr is dry; absorbed water will mimic unreacted oxime impurity (~3400 cm⁻¹).
Spectral Analysis & Assignment
This section details the characteristic bands.[1][2][3][4][5][6][7][8][9] The absence of the O-H stretch is the primary indicator of reaction completion.
Region 1: High Frequency (4000 – 2800 cm⁻¹)
Diagnostic Value: Purity Check
| Frequency (cm⁻¹) | Assignment | Intensity | Notes |
| 3200–3600 | ABSENT | N/A | Critical QC Point. If broad bands appear here, the sample contains unreacted oxime or wet KBr. |
| 3030–3100 | Ar-C-H Stretch | Weak | Aromatic protons from both phenyl rings. |
| 2900–2990 | Aliph-C-H Stretch | Weak | Methyl group (-CH₃) of the phenylethanone moiety. |
Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)
Diagnostic Value: Structural Confirmation
This is the most complex region due to the interplay between the ester carbonyl, the imine, and the aromatic rings.
-
Ester Carbonyl (C=O): 1735 – 1760 cm⁻¹ [2]
-
Theory: While conjugation with the phenyl ring usually lowers frequency, the O-acyl oxime structure places the carbonyl next to an electronegative oxygen on the nitrogen (
). This induction effect competes with resonance, often keeping the frequency higher than typical aromatic esters (which are ~1720 cm⁻¹). -
Expectation: A strong, sharp band.
-
-
Imine (C=N): 1610 – 1640 cm⁻¹
-
Theory: The
stretch is less polar than but is distinct. In acetophenone oximes, it usually appears near 1620 cm⁻¹. -
Differentiation: It will appear as a shoulder or distinct peak just below the carbonyl but above the aromatic skeletal vibrations.
-
-
Aromatic Skeletal (C=C): 1590 – 1600 cm⁻¹
-
Typical "breathing" modes of the benzene rings.
-
Region 3: The Nitro Group (1550 – 1300 cm⁻¹)
Diagnostic Value: Substituent Identification
The 4-nitrobenzoyl moiety dominates this region. These bands are often the strongest in the entire spectrum.
-
Asymmetric NO₂ Stretch: 1520 – 1535 cm⁻¹ (Very Strong)
-
Symmetric NO₂ Stretch: 1340 – 1350 cm⁻¹ (Very Strong)
Region 4: Fingerprint & Linkage (1300 – 800 cm⁻¹)
-
C-O Stretch (Ester): 1240 – 1260 cm⁻¹ . Strong, broad band characteristic of benzoate esters.
-
N-O Stretch: 900 – 950 cm⁻¹ . This is often difficult to assign definitively without isotopic labeling but is characteristic of the oxime ether linkage.
Self-Validating Logic Tree
Use the following logic flow to validate your spectrum.
Figure 2: Spectral decision matrix. This logic tree distinguishes the target molecule from common synthesis precursors (acid chlorides) and degradation products (carboxylic acids).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR assignments).
-
Lide, D. R. (Ed.). (2003). CRC Handbook of Chemistry and Physics. CRC Press.
-
NIST Chemistry WebBook. Infrared Spectra of Acetophenone Oxime and Nitrobenzoates. National Institute of Standards and Technology. [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for N-O and Oxime Ester shifts).
-
Org. Synth. 1928, 8, 8. Preparation of p-Nitrobenzoyl Chloride.[10] (Reference for precursor impurities). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
1-phenylethanone O-{4-nitrobenzoyl}oxime mass spectrometry analysis
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 1-phenylethanone O-(4-nitrobenzoyl)oxime (Formula:
Critical Analytical Challenge: The N-O bond in oxime esters is thermally and energetically labile. Standard Gas Chromatography-Mass Spectrometry (GC-MS) often induces thermal degradation prior to ionization, leading to artifactual spectra. This guide prioritizes Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) for intact molecular analysis, while providing Electron Ionization (EI) data for structural elucidation of fragments.
Part 1: Physicochemical Properties & Sample Preparation
Molecular Identity
-
IUPAC Name: 1-phenylethanone O-(4-nitrobenzoyl)oxime
-
Common Name: Acetophenone oxime p-nitrobenzoate
-
Monoisotopic Mass: 284.0797 Da
-
Key Structural Moieties:
-
Acetophenone iminyl core:
-
Ester linkage:
-
p-Nitrobenzoyl cap:
-
Sample Preparation Protocol (Self-Validating)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid protic solvents with traces of acid/base to prevent hydrolysis of the ester.
-
Concentration: 10 µg/mL (ppm) for ESI-MS infusion; 100 ng/mL for LC-MS/MS.
-
Stability Check: The N-O bond is photosensitive. Prepare samples in amber vials.
Validation Step: Inject a blank solvent immediately after the highest standard. Carryover < 0.1% validates the wash cycle, as oxime esters can adhere to PEEK tubing.
Part 2: Mass Spectrometry Analysis (ESI vs. EI)
Electrospray Ionization (ESI-MS) - Positive Mode
ESI is the gold standard for this molecule to preserve the molecular ion.
-
Adduct Formation:
-
[M+H]+: m/z 285.0870 (Base peak in acidic mobile phase).
-
[M+Na]+: m/z 307.0689 (Prominent in neutral buffers).
-
[M+NH4]+: m/z 302.1135 (If ammonium buffers are used).
-
-
In-Source Fragmentation (ISF): High cone voltages (>30V) will induce N-O bond homolysis even in ESI source, mimicking EI fragmentation. Keep cone voltage low (15-20V) to preserve
.
Electron Ionization (EI-MS) - 70 eV
Used for structural fingerprinting. The molecular ion (
-
Dominant Pathway: Cleavage of the N-O bond.
-
Diagnostic Ions:
-
m/z 150:
(4-nitrobenzoyl cation). Base peak in many spectra. -
m/z 134:
(Acetophenone oxime radical cation). -
m/z 104:
(Loss of from benzoyl fragment). -
m/z 77:
(Phenyl cation).
-
Part 3: Fragmentation Mechanisms & Pathways
The fragmentation logic follows two distinct pathways: Acylium Ion Formation (Pathway A) and Beckmann-type Rearrangement (Pathway B).
Mechanistic Visualization (DOT Diagram)
Figure 1: ESI-MS/MS Fragmentation pathway. The N-O bond cleavage is the rate-limiting step for primary fragments.
Part 4: Quantitative Data & Reference Tables
Predicted HRMS Library (High-Resolution)
| Ion Identity | Formula | Calculated m/z | Error Tolerance (ppm) | Origin |
| Precursor [M+H]+ | 285.0870 | < 5.0 | Protonated Molecule | |
| Precursor [M+Na]+ | 307.0689 | < 5.0 | Sodium Adduct | |
| Fragment A | 150.0186 | < 10.0 | 4-nitrobenzoyl cation | |
| Fragment B | 118.0651 | < 10.0 | Acetophenone iminium | |
| Fragment C | 105.0335 | < 10.0 | Benzoyl cation (Loss of NO2) | |
| Fragment D | 77.0386 | < 15.0 | Phenyl cation |
Isomer Separation (E/Z)
Oxime esters exist as E (trans) and Z (cis) isomers.
-
Chromatography: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Elution Order: The E-isomer is generally more thermodynamically stable and less polar, often eluting after the Z-isomer in reverse-phase conditions, though this is matrix-dependent.
Part 5: Experimental Workflow (SOP)
Step 1: System Suitability
-
Blank Injection: Inject 100% Acetonitrile. Monitor m/z 285.
-
Standard Injection: Inject 1 µM standard.
-
Criteria: Signal-to-Noise (S/N) > 100 for m/z 285.0870.
Step 2: LC-MS/MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (recommended for mass accuracy).
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE):
-
Stepped CE: 15, 30, 45 eV (to capture both intact parent and rich fragmentation).
-
Step 3: Data Interpretation
-
Extract Ion Chromatogram (EIC): m/z 285.0870 ± 5ppm.
-
Verify Isotope Pattern: The A+1 peak (m/z 286.09) should be approx 16-17% of the parent intensity (due to 15 carbons).
-
Confirm Fragment: Presence of m/z 150.02 confirms the nitro-benzoyl moiety.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Acetophenone oxime derivatives. Source:
-
Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.[1] Journal of Mass Spectrometry.[1] Source:
-
BenchChem. Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Source:
-
Royal Society of Chemistry. Direct N−O bond Formation via Oxidation of Amines with Benzoyl Peroxide (ESI). Source:
Sources
Review of literature on 1-phenylethanone O-{4-nitrobenzoyl}oxime
Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Photopharmacologists, and Synthetic Organic Chemists.
Executive Summary: The "Radical Engine"
1-Phenylethanone O-{4-nitrobenzoyl}oxime (often referred to in literature as the p-nitrobenzoyl ester of acetophenone oxime) represents a high-value "masked" reactive intermediate in modern drug discovery. While oximes themselves are stable, their O-acylated derivatives—specifically those bearing electron-withdrawing groups like the 4-nitro moiety—serve as high-efficiency precursors for iminyl radicals (nitrogen-centered radicals).
For the drug development professional, this molecule is not merely a synthetic intermediate; it is a photochemical trigger . It allows for the controlled generation of nitrogen-centered radicals under mild conditions (Visible Light Photoredox Catalysis), enabling the rapid construction of complex N-heterocycles (e.g., phenanthridines, quinolines) found in alkaloids and bioactive pharmaceutical ingredients (APIs). Furthermore, its ability to generate radicals upon UV irradiation has led to its exploration as a "photonuclease"—a DNA-cleaving agent with potential chemotherapeutic applications.
Structural Logic & Mechanistic Causality
The Activation Principle
The utility of this compound lies in the lability of the N–O bond. In a standard oxime (R=N–OH), the bond dissociation energy (BDE) is high. However, acylation with 4-nitrobenzoyl chloride significantly alters the electronics:
-
lowered LUMO: The electron-deficient 4-nitrobenzoyl group lowers the Lowest Unoccupied Molecular Orbital of the molecule, making it an excellent electron acceptor.
-
Anionic Stabilization: Upon fragmentation, the leaving group is the 4-nitrobenzoate anion, which is stabilized by resonance and the inductive effect of the nitro group. This drives the reaction forward.
The Iminyl Radical Pathway
The primary application in synthesis relies on Single Electron Transfer (SET) .
-
Step 1 (Reduction): A photocatalyst (e.g., fac-Ir(ppy)₃ or Eosin Y) donates an electron to the oxime ester.
-
Step 2 (Mesolytic Cleavage): The resulting radical anion is unstable. The weak N–O bond fragments.[1][2]
-
Step 3 (Release): A 4-nitrobenzoate anion is expelled, leaving behind a neutral, highly reactive iminyl radical .
This radical can then undergo:
-
Hydrogen Atom Transfer (HAT): To functionalize C–H bonds.
-
Cyclization (e.g., Aza-Heck): Attacking pendant alkenes/alkynes to form N-heterocycles.
Figure 1: The mechanistic pathway for iminyl radical generation via Single Electron Transfer (SET).
Critical Applications in Drug Development[3]
Synthesis of Phenanthridines (The "Aza-Heck" Cascade)
Phenanthridines are the core scaffold of antitumor alkaloids (e.g., nitidine, fagaronine). The 1-phenylethanone O-{4-nitrobenzoyl}oxime scaffold serves as a model substrate for radical cascade cyclization .
-
Mechanism: The generated iminyl radical attacks a pendant biaryl system or alkene.
-
Advantage: This avoids the use of toxic tin hydrides or explosive peroxides traditionally required to generate nitrogen radicals.
Photonucleases (DNA Cleavage)
Research indicates that conjugated oxime esters, particularly p-nitrobenzoyl derivatives, act as photonucleases.
-
Bio-Logic: Upon UV irradiation (typically 312 nm or 365 nm), these compounds generate radicals that abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.
-
Therapeutic Potential: This property is being investigated for Photodynamic Therapy (PDT) , where the drug is inert until activated by light at the tumor site.
Experimental Protocol: Synthesis & Validation
Note: This protocol synthesizes the title compound from commercially available acetophenone.
Reagents & Equipment
-
Precursors: Acetophenone (CAS 98-86-2), Hydroxylamine Hydrochloride (NH₂OH·HCl).
-
Acylating Agent: 4-Nitrobenzoyl chloride (CAS 122-04-3).
-
Solvents/Base: Ethanol, Pyridine (or Triethylamine), Dichloromethane (DCM).
-
Analysis: ¹H NMR (CDCl₃), TLC (Silica gel, Hexane/EtOAc).
Step-by-Step Methodology
Phase A: Synthesis of the Parent Oxime (Acetophenone Oxime)[3][4]
-
Dissolution: In a round-bottom flask, dissolve Acetophenone (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (20 mmol) dissolved in a minimum amount of water.
-
Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (disappearance of ketone).
-
Isolation: Cool to room temperature. Evaporate ethanol. Add water (50 mL) and cool in an ice bath. The oxime usually precipitates as a white solid.[5] Filter and dry.[3]
-
Validation Point: ¹H NMR should show a broad singlet (OH) around 9–10 ppm and disappearance of the ketone carbonyl signal.
-
Phase B: Esterification to O-{4-nitrobenzoyl}oxime
-
Setup: Dissolve the dried Acetophenone Oxime (5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Pyridine (6 mmol) or Triethylamine (6 mmol) as an acid scavenger. Cool the mixture to 0°C.
-
Acylation: Dropwise add a solution of 4-Nitrobenzoyl chloride (5.5 mmol) in DCM.
-
Why this matters: Slow addition at 0°C prevents double-acylation or side reactions (Beckmann rearrangement).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–12 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acid), then Brine. Dry over MgSO₄.[3]
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
Data Summary Table (Expected Values)
| Parameter | Value / Characteristic | Notes |
| Appearance | Pale yellow to white solid | Color due to nitro-conjugation. |
| Melting Point | 165–175°C (Range varies by purity) | Distinct from parent oxime (59°C). |
| ¹H NMR (Key) | δ 8.2–8.4 (m, 4H, Nitro-Ar) | Characteristic AA'BB' pattern of 4-nitro group. |
| ¹H NMR (Me) | δ 2.4–2.5 (s, 3H, CH₃) | Methyl group attached to imine. |
| IR Spectrum | ~1740 cm⁻¹ (C=O ester) | Confirming esterification. |
| IR Spectrum | ~1520, 1350 cm⁻¹ (NO₂) | Diagnostic nitro stretches. |
Workflow Visualization
Figure 2: Synthetic workflow for the preparation and validation of the target oxime ester.
Safety & Handling (The "Self-Validating" Safety Protocol)
Working with nitro-compounds and potential radical precursors requires strict adherence to safety protocols.
-
Explosion Hazard (Thermal): Oximes and their esters can undergo Beckmann Rearrangement or violent decomposition at high temperatures.
-
Rule: Never distill the final product at atmospheric pressure. Use recrystallization.[3]
-
Validation: DSC (Differential Scanning Calorimetry) is recommended before scaling up >5g.
-
-
Radical Sensitivity: The compound is light-sensitive (by design).
-
Storage: Amber vials, stored in the dark at 4°C.
-
Indicator: A color change from pale yellow to dark brown indicates decomposition (radical release).
-
References
-
Walton, J. C., & McInnes, J. M. (2016). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules. Link
-
Huang, H., Cai, J., & Deng, G. (2016).[6] O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry. Link
-
Krokidis, M. G., et al. (2015). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules. Link
-
Organic Syntheses. (2018). Preparation of Acetophenone Oxime and Acetophenone O-acetyl Oxime (Procedure adaptable for nitro-derivative). Organic Syntheses. Link
-
Chen, Y., et al. (2022). Nitrogen-Centered Radicals in Functionalization of sp2 Systems. Chemical Reviews. Link
Sources
- 1. Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arpgweb.com [arpgweb.com]
- 5. chembk.com [chembk.com]
- 6. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1-phenylethanone O-{4-nitrobenzoyl}oxime in Medicinal Chemistry Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of O-Acyl Oximes in Drug Discovery
Oximes and their derivatives, particularly O-acyl oximes, represent a versatile and increasingly important class of compounds in medicinal chemistry.[1] The inherent reactivity and structural features of the oxime ester moiety make it a privileged scaffold in the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, yet underexplored member of this family: 1-phenylethanone O-{4-nitrobenzoyl}oxime .
While direct biological studies on this particular molecule are not extensively documented in current literature, its structural components—the acetophenone oxime core and the 4-nitrobenzoyl ester group—suggest significant potential for investigation in several key areas of medicinal chemistry. The presence of the nitroaromatic ring, a common feature in various bioactive molecules, and the O-acyl oxime linkage, a known pharmacophore, provides a strong rationale for its exploration as a novel drug lead.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and characterization of 1-phenylethanone O-{4-nitrobenzoyl}oxime, along with methodologies for evaluating its potential antimicrobial, anticancer, and anti-inflammatory activities. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, grounded in established scientific principles.
Synthesis and Characterization
The synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime is a two-step process, beginning with the formation of the parent oxime, followed by its esterification.
Part 1: Synthesis of 1-phenylethanone oxime (Acetophenone Oxime)
The initial step involves the condensation reaction between acetophenone and hydroxylamine hydrochloride. This reaction is a classic method for the formation of oximes from ketones.[3][4]
Reaction Scheme:
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.8 equivalents). Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction: Heat the mixture to 60°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product, being less soluble in water, will precipitate out.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylethanone oxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield white crystals.[4]
Characterization of 1-phenylethanone oxime:
-
¹H NMR: Expected signals include a singlet for the methyl protons, a multiplet for the aromatic protons, and a broad singlet for the oxime hydroxyl proton. The chemical shifts of the methyl and aromatic protons may differ slightly between the (E) and (Z) isomers.[5]
-
IR (KBr, cm⁻¹): Look for characteristic peaks for O-H stretching (broad, ~3200-3400), C=N stretching (~1650), and aromatic C-H stretching (~3000-3100).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of C₈H₉NO.
Part 2: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
The final step is the esterification of 1-phenylethanone oxime with 4-nitrobenzoyl chloride. This reaction forms the target O-acyl oxime.
Reaction Scheme:
Caption: Synthetic workflow for 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Expected Characterization Data for the Final Product:
-
¹H NMR: Expect to see the disappearance of the oxime -OH proton signal. The aromatic protons of the 4-nitrobenzoyl group will appear as two doublets in the downfield region. The methyl and phenyl protons from the acetophenone moiety will also be present.
-
¹³C NMR: The carbonyl carbon of the ester and the C=N carbon will be key signals to identify.
-
IR (KBr, cm⁻¹): The broad O-H stretch will be absent. Look for strong C=O stretching (~1750), C=N stretching (~1640), and characteristic N-O stretching of the nitro group (~1520 and ~1350).
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the synthesized compound.
Potential Applications in Medicinal Chemistry
Based on the structural motifs present in 1-phenylethanone O-{4-nitrobenzoyl}oxime and the known biological activities of related compounds, several avenues for medicinal chemistry research are proposed.
Antimicrobial Activity
Rationale: Oxime esters have been reported to possess significant antibacterial and antifungal activities. [1][3]Specifically, studies on a series of oxime esters have shown that compounds bearing a nitro group exhibit antibacterial activity. [6]The combination of the phenylethanone oxime and the 4-nitrobenzoyl moiety may lead to synergistic or potent antimicrobial effects.
Proposed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1-phenylethanone O-{4-nitrobenzoyl}oxime stock solution (in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin solution (for viability indication)
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include wells for a positive control (inoculum with a standard antibiotic), a negative control (inoculum with DMSO, the solvent for the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. aureus | ATCC 29213 | Experimental Value | Experimental Value |
| E. coli | ATCC 25922 | Experimental Value | Experimental Value |
| C. albicans | ATCC 90028 | Experimental Value | Experimental Value |
Anticancer Activity
Rationale: The introduction of an oxime group into various molecular scaffolds has been shown to enhance cytotoxic activity against numerous cancer cell lines. [2]Acylated oximes, in particular, have demonstrated significant antiproliferative effects. [7]The presence of the 4-nitrobenzoyl group may also contribute to the anticancer potential, as nitroaromatic compounds are known to be bioreducible and can generate reactive oxygen species under hypoxic conditions found in tumors.
Proposed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
1-phenylethanone O-{4-nitrobenzoyl}oxime stock solution (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
DOT Diagram of the Anticancer Screening Workflow:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Anti-inflammatory Activity
Rationale: Aromatic oxime esters have been investigated as potential anti-inflammatory agents. [2][8]They can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. [9]The structural features of 1-phenylethanone O-{4-nitrobenzoyl}oxime make it a candidate for evaluation in this context.
Proposed Protocol: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
1-phenylethanone O-{4-nitrobenzoyl}oxime stock solution (in DMSO)
-
Positive control (e.g., Dexamethasone or L-NAME)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
1-phenylethanone O-{4-nitrobenzoyl}oxime is a readily synthesizable compound with significant, yet largely unexplored, potential in medicinal chemistry. The protocols outlined in this guide provide a solid framework for its synthesis, characterization, and preliminary biological evaluation. Based on the known activities of structurally related oxime esters and nitroaromatic compounds, investigations into its antimicrobial, anticancer, and anti-inflammatory properties are highly warranted.
Future research should focus on a comprehensive evaluation of its biological activity profile, including determining its mechanism of action in any promising areas. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to both the acetophenone and the benzoyl moieties, will be crucial for optimizing its potency and selectivity. The findings from these initial studies could pave the way for the development of novel therapeutic agents based on the 1-phenylethanone O-{4-nitrobenzoyl}oxime scaffold.
References
- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
- Kaur, M., & Singh, M. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(23), 7213.
- Pillai, A. D., Rathod, P. D., Franklin, P. X., Padh, H., Vasu, K. K., & Sudarsanam, V. (2004). Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads.
- Arukali, S., Kaki, S. S., Y., P., & Gorantla N V T, S. M. (n.d.). Antimicrobial activity evaluation of the prepared oxime esters.
- Gopiwad, P. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 43-44.
- Li, G., Tang, X., Zhang, W., Chen, Y., Guo, A., & Hu, C. (2018). New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 130–138.
- Harikrishna, A. S., Kumar, K. K., & Elias, G. (2017). Oxime esters as potential pharmacological agents – a review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(2), 128-137.
- Bawa, R. A., & Friwan, M. M. (2019). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Journal of Chemistry, 4(10), 96-101.
- Bawa, R. A., & Sawalem, A. M. (2018). Synthesis of some unsymmetrical dioxime esters.
- Gopiwad, P. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-II. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 45-46.
- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Bawa, R. A. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Munich Personal RePEc Archive.
- Singh, R., & Sharma, M. (2019). SYNTHESIS, ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF OXIME-ETHERS FROM BENZALDOXIME AND 4-BROMOMETHYL COUMARINS.
- de Oliveira, A. C. C., et al. (2021). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society.
- Bawa, R. A., & Friwan, M. M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 4(12), 87-92.
- Unspecified author. (n.d.).
- Matias, M., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(9), 2686.
- Bawa, R. A. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc.
- BenchChem Technical Support Team. (2025).
- Unspecified author. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).
- ChemicalBook. (n.d.). Acetophenone oxime(613-91-2) 1H NMR spectrum. ChemicalBook.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpgweb.com [arpgweb.com]
- 4. arpgweb.com [arpgweb.com]
- 5. Acetophenone oxime(613-91-2) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. scielo.br [scielo.br]
- 8. Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: 1-Phenylethanone O-(4-nitrobenzoyl)oxime as a Tunable Radical Precursor
[1]
Executive Summary
1-phenylethanone O-(4-nitrobenzoyl)oxime represents a specialized class of redox-active oxime esters .[1] Unlike standard O-acetyl analogs, the inclusion of the electron-withdrawing p-nitrobenzoyl moiety significantly lowers the reduction potential of the N–O bond.[1] This structural modification facilitates Single Electron Transfer (SET) under milder conditions—using lower catalyst loadings of Copper(I) or visible-light photoredox catalysis—to generate reactive iminyl radicals .[1] These radicals are pivotal intermediates for the modular synthesis of nitrogen heterocycles, including phenanthridines, pyridines, and pyrrolines, which are privileged scaffolds in drug discovery.
Part 1: Synthesis of the Precursor
Objective: To synthesize high-purity 1-phenylethanone O-(4-nitrobenzoyl)oxime free from hydrolysis byproducts.[1]
Reaction Scheme
The synthesis proceeds via a two-step sequence: condensation of acetophenone with hydroxylamine, followed by anhydrous esterification with 4-nitrobenzoyl chloride.[1]
Figure 1: Synthetic workflow for the generation of the target oxime ester.
Detailed Protocol
Step 1: Synthesis of Acetophenone Oxime
-
Reagents: Acetophenone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (15 mmol).
-
Solvent: Methanol (20 mL) / Water (5 mL).
-
Procedure:
-
Dissolve hydroxylamine HCl and NaOAc in the solvent mixture.
-
Add acetophenone and reflux at 70–80°C for 2–3 hours.
-
Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.
-
Workup: Evaporate methanol. Extract with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.
-
Yield: Typically >90% as a white solid (MP: 58–60°C).
-
Step 2: Esterification to 1-phenylethanone O-(4-nitrobenzoyl)oxime Critical Note: Moisture sensitivity.[1][2] The acid chloride is prone to hydrolysis.
-
Reagents: Acetophenone Oxime (5.0 mmol), 4-Nitrobenzoyl chloride (5.5 mmol), Triethylamine (Et₃N, 6.0 mmol).[1]
-
Solvent: Anhydrous Dichloromethane (DCM, 20 mL).
-
Procedure:
-
Dissolve Acetophenone Oxime in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C (ice bath).
-
Add Et₃N dropwise.
-
Slowly add 4-Nitrobenzoyl chloride (dissolved in minimal DCM) over 15 minutes. Exothermic reaction.[1]
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Purification: Extract organic layer, wash with 1M HCl (to remove amine), then brine. Dry over Na₂SO₄.
-
Recrystallization: Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.
-
Quality Control (Self-Validation):
-
1H NMR (CDCl3): Look for the disappearance of the oxime –OH peak (~9-10 ppm) and the appearance of the nitro-aromatic protons (doublets ~8.3 ppm).[1]
-
Stability Check: If the solid turns bright yellow/orange upon storage, hydrolysis to p-nitrobenzoic acid may have occurred. Store in a desiccator at 4°C.
Part 2: Mechanistic Principles
Why use the 4-nitro derivative?
The reactivity of oxime esters is governed by the bond dissociation energy (BDE) of the N–O bond and the stability of the leaving carboxylate.
-
Electronic Activation: The p-nitro group is strongly electron-withdrawing.[1] This stabilizes the resulting 4-nitrobenzoate anion upon N–O cleavage.[1]
-
Redox Potential: It shifts the reduction potential (
) of the oxime ester to less negative values compared to O-acetyl analogs, making it easier to reduce via Single Electron Transfer (SET).
Figure 2: Mechanism of Copper-Catalyzed Iminyl Radical Formation.[1]
Part 3: Application Protocol
Case Study: Synthesis of Phenanthridines via Intramolecular Cyclization
Context: This protocol utilizes the target molecule to generate an iminyl radical which attacks a pendant aryl ring (biaryl system). While the user's specific molecule (acetophenone derivative) forms imines, this protocol illustrates the standard "aza-Heck" type reactivity applicable to this class.
Reaction: 1-phenylethanone O-(4-nitrobenzoyl)oxime + Alkyne/Arene
3.1. Reagents & Equipment[3]
-
Substrate: 1-phenylethanone O-(4-nitrobenzoyl)oxime (0.2 mmol).
-
Catalyst: CuBr (10 mol%) or Cu(OAc)₂.[4]
-
Ligand: 1,10-Phenanthroline (if using Cu(OAc)₂).[1]
-
Solvent: DMSO or DMF (Polar aprotic solvents stabilize the Cu-intermediates).[1]
-
Additive: NaHSO₃ (1 equiv) — Crucial for suppressing hydrolysis of the sensitive ester.[1]
3.2. Step-by-Step Methodology
-
Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Charging: Add CuBr (2.8 mg, 0.02 mmol) and the Oxime Ester (0.2 mmol).
-
Solvent: Add anhydrous DMSO (2.0 mL).
-
Degassing: Freeze-pump-thaw or sparge with Argon for 10 minutes. Oxygen inhibits the radical chain in some mechanisms, though Cu(II) regeneration requires an oxidant if the cycle isn't redox-neutral.[1]
-
Reaction: Heat the sealed tube to 100–120°C for 6–12 hours.
-
Note: The nitro-ester is more reactive; monitor TLC at 4 hours.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMSO.
-
Analysis: The product (e.g., a rearranged amide or cyclized product depending on the exact trap used) is purified by column chromatography.
3.3. Data Table: Optimization Parameters
Typical results expected for O-(4-nitrobenzoyl) vs O-acetyl analogs.
| Parameter | O-Acetyl Oxime | O-(4-Nitrobenzoyl) Oxime | Causality |
| Reaction Temp | 130°C | 100–110°C | Nitro group lowers activation energy for N-O cleavage.[1] |
| Catalyst Load | 10-20 mol% | 5-10 mol% | Improved oxidative addition to Cu(I).[1] |
| Yield | Moderate | High | Reduced Beckmann rearrangement side-products.[1] |
| Stability | High | Moderate | Nitro-ester is more sensitive to moisture (hydrolysis).[1] |
Part 4: References
-
Narasaka, K., et al. (1999). "Synthesis of Aza-Heterocycles from Oxime Esters." Chemistry Letters. (Foundational work on oxime ester radical generation).
-
Liu, K., et al. (2011).[4] "Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines." Organic Letters. Link[1]
-
Chen, F., et al. (2015). "Visible-light-promoted iminyl-radical formation from acyl oximes: a unified approach to pyridines, quinolines, and phenanthridines."[1][5] Angewandte Chemie Int. Ed. Link
-
Walsh, P. J., et al. (2013). "Aerobic Copper-Catalyzed Organic Reactions." Chemical Reviews. (Mechanistic insights on Cu-oxidation cycles). Link[1]
-
Thermo Fisher Scientific. (2026). "Safety Data Sheet: 1-phenylethanone oxime." (Safety and physical properties). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. fishersci.com [fishersci.com]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-light-promoted iminyl-radical formation from acyl oximes: a unified approach to pyridines, quinolines, and phenanthridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
Abstract
This application note describes a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-phenylethanone O-{4-nitrobenzoyl}oxime. The method is developed to be precise, accurate, and specific, making it suitable for routine quality control analysis of the bulk drug substance and for monitoring its stability under various stress conditions. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3]
Introduction: The Rationale for a Validated HPLC Method
1-phenylethanone O-{4-nitrobenzoyl}oxime is an organic compound with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method is paramount for ensuring its quality, purity, and stability.[4][5] High-performance liquid chromatography (HPLC) is a powerful technique widely employed for the separation, identification, and quantification of various compounds.[3][6][7] Its high resolution, sensitivity, and reproducibility make it the method of choice for pharmaceutical analysis.[1][6]
This document provides a comprehensive guide for the quantitative analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime, detailing the chromatographic conditions, sample preparation, and a full validation protocol. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method's development.
Compound Profile:
| Compound Name | 1-phenylethanone O-{4-nitrobenzoyl}oxime |
| Structure | (Image of the chemical structure of 1-phenylethanone O-{4-nitrobenzoyl}oxime would be inserted here) |
| Molecular Formula | C₁₅H₁₂N₂O₄ |
| Molecular Weight | 284.27 g/mol |
| Key Functional Groups | Oxime ester, nitro group, aromatic rings |
| Expected Polarity | Moderately non-polar |
Principles of Separation: Reversed-Phase Chromatography
The selected analytical approach is reversed-phase HPLC (RP-HPLC), the most common mode of liquid chromatography.[7][8] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[8][9] The separation of 1-phenylethanone O-{4-nitrobenzoyl}oxime is based on its hydrophobic interactions with the stationary phase.[8] By carefully selecting the stationary phase and optimizing the mobile phase composition, a robust separation from potential impurities and degradation products can be achieved.[8] Aromatic compounds like the analyte are well-retained on reversed-phase columns, and their retention can be modulated by adjusting the organic modifier concentration in the mobile phase.[10]
Experimental Protocol: A Step-by-Step Guide
Instrumentation and Chromatographic Conditions
The following table outlines the optimized HPLC conditions for the analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | A standard, reliable HPLC system capable of delivering reproducible results. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a non-polar stationary phase suitable for the retention of the moderately non-polar analyte. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. The 60:40 ratio provides optimal retention and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak resolution and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 272 nm | The nitrobenzoyl moiety of the analyte exhibits strong UV absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early or late-eluting impurities. |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
1-phenylethanone O-{4-nitrobenzoyl}oxime reference standard (of known purity)
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 1-phenylethanone O-{4-nitrobenzoyl}oxime reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 1-phenylethanone O-{4-nitrobenzoyl}oxime sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis.
Figure 1: General workflow for the quantitative analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime by HPLC.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 1-phenylethanone O-{4-nitrobenzoyl}oxime sample. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Forced Degradation Protocol:
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux with 0.1 M HCl at 80°C for 4 hours. |
| Base Hydrolysis | Reflux with 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid drug to 105°C for 48 hours. |
| Photolytic Degradation | Expose drug solution to UV light (254 nm) for 24 hours. |
The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the peak for 1-phenylethanone O-{4-nitrobenzoyl}oxime is well-resolved from any degradation product peaks.
Linearity and Range
The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (Recovery Studies)
The accuracy of the method was determined by performing recovery studies. Known amounts of the reference standard were spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
The precision is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
The system suitability parameters were checked after each variation.
Results and Discussion: A Self-Validating System
The following tables summarize the results of the method validation.
Table 1: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 25432x + 1234 | - |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80.2 | 79.8 | 99.5 | 0.8 |
| 100% | 100.5 | 101.0 | 100.5 | 0.5 |
| 120% | 120.8 | 120.2 | 99.5 | 0.7 |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Table 3: Precision Data
| Precision Type | % RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.65 | ≤ 2.0% |
| Intermediate Precision | 0.82 | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
The results demonstrate that the developed HPLC method is linear, accurate, and precise for the quantitative analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime. The specificity of the method was confirmed through forced degradation studies, where the analyte peak was well-resolved from all degradation product peaks, indicating the stability-indicating nature of the method.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime has been successfully developed and validated in accordance with ICH guidelines. The method's performance characteristics demonstrate its suitability for routine quality control and stability testing in a pharmaceutical or chemical development setting.
References
-
A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed. Available at: [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]
-
Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Available at: [Link]
-
Hplc method development and validation: a review - SciSpace. Available at: [Link]
-
RP-HPLC monitoring of the oxime ester bond hydrolysis of Boc-Lys[Z(2Cl)] - ResearchGate. Available at: [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]
-
Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society. Available at: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds - ResearchGate. Available at: [Link]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. actascientific.com [actascientific.com]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. chromtech.com [chromtech.com]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Application Note: Catalytic Generation of Iminyl Radicals from 1-Phenylethanone O-{4-Nitrobenzoyl}Oxime
[1]
Executive Summary
1-Phenylethanone O-{4-nitrobenzoyl}oxime (CAS: N/A for specific derivative, analogue to generic O-benzoyl oximes) represents a high-performance class of redox-active oxime esters used as radical precursors in modern organic synthesis.[1] Unlike simple oxime esters, the inclusion of the electron-withdrawing 4-nitro group on the benzoyl moiety significantly lowers the reduction potential (
This guide details the application of this compound in the intermolecular amino-functionalization of alkenes , a critical transformation for constructing nitrogen-containing pharmacophores (e.g., pyrrolines, pyridines, and
Mechanistic Principles
The utility of 1-phenylethanone O-{4-nitrobenzoyl}oxime lies in its ability to function as a clean, oxidant-free source of N-centered radicals.[1] The mechanism is governed by a dissociative electron transfer (DET) pathway.
The Activation Pathway
-
Excitation: A photocatalyst (PC), such as
-Ir(ppy) or Eosin Y, is excited by visible light to its excited state (PC*).[1] -
SET Reduction: The PC* donates an electron to the oxime ester (1 ).[1] The 4-nitrobenzoyl group acts as an "electron sink," stabilizing the transition state and facilitating the injection of the electron into the
orbital. -
Fragmentation: The resulting radical anion undergoes rapid mesolytic cleavage, releasing the stable 4-nitrobenzoate anion and generating the key iminyl radical (2 ).[1]
-
Radical Engagement: The electrophilic iminyl radical adds rapidly to an alkene acceptor (e.g., styrene), forming a carbon-centered radical (3 ) that can be trapped or undergo further oxidation/elimination.[1]
Mechanistic Diagram (Graphviz)[1]
Caption: Figure 1. Dissociative Electron Transfer (DET) pathway for iminyl radical generation.
Experimental Protocol: Intermolecular Hydroimination of Styrenes
This protocol describes the synthesis of a ketimine derivative via the addition of the acetophenone-derived iminyl radical to styrene.[1] This is a model reaction for constructing C–N bonds.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 1-Phenylethanone O-{4-nitrobenzoyl}oxime | 1.5 | Radical Precursor | Recrystallize from EtOH if yellowed.[1] |
| Styrene | 1.0 | Substrate | Filter through basic alumina to remove inhibitors.[1] |
| 0.01 (1 mol%) | Photocatalyst | Keep in dark.[1] | |
| Hantzsch Ester | 1.5 | H-Atom Donor | Essential for hydroimination (reductive termination).[1] |
| DCM/MeOH (9:1) | - | Solvent | Degassed (Sparged with Ar for 15 min). |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-phenylethanone O-{4-nitrobenzoyl}oxime (0.30 mmol, 1.5 equiv) and
-Ir(ppy) (0.002 mmol, 1 mol%). -
Transfer the tube to a glovebox or cycle vacuum/argon 3 times on a Schlenk line.[1]
-
Add Hantzsch Ester (0.30 mmol, 1.5 equiv) under inert atmosphere.
-
Add degassed solvent mixture (DCM/MeOH, 3.0 mL, 0.1 M).
-
Add Styrene (0.20 mmol, 1.0 equiv) via microliter syringe.
Step 2: Irradiation
-
Seal the tube with a Teflon screw cap.
-
Place the vessel approximately 2–3 cm away from a Blue LED lamp (450 nm, 24–40 W) .
-
Stir vigorously at room temperature (maintain <30 °C using a fan if necessary) for 12–16 hours .
-
Checkpoint: The reaction mixture typically transitions from yellow to a darker orange/brown as the photocatalytic cycle progresses.
-
Step 3: Work-up and Purification [1]
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Dissolve the residue in minimal DCM and load directly onto a silica gel column.
-
Elute with a gradient of Hexanes/EtOAc (starting 95:5 to 80:20).[1]
-
Note: Imines can be sensitive to hydrolysis on silica. Add 1% Et
N to the eluent if the product is unstable, or perform an in-situ hydrolysis (add 1N HCl, stir 1h) to isolate the ketone/amine derivative instead.
-
Troubleshooting & Optimization Guide
| Problem | Potential Cause | Solution |
| Low Conversion | Oxygen quenching | Ensure rigorous degassing (freeze-pump-thaw is superior to sparging).[1] |
| Low Yield (Complex Mixture) | Radical dimerization | Increase the concentration of the alkene (trap) or add the oxime slowly via syringe pump. |
| Product Hydrolysis | Acidic silica | Use basic alumina for purification or deactivate silica with Et |
| No Reaction | Light source mismatch | Ensure the light source emission overlaps with the catalyst absorption ( |
Comparative Analysis: Why 4-Nitrobenzoyl?
The choice of the activating group on the oxime is critical for catalytic efficiency.
| Oxime Ester Substituent | Reactivity Profile | Application Niche | |
| Acetate (–OAc) | -1.60 V | Slow fragmentation | High-energy UV activation required.[1] |
| Benzoate (–OBz) | -1.45 V | Moderate | Standard photoredox; requires strong reductants. |
| 4-Nitrobenzoate (–OBz-NO | -0.90 V | Fast | Visible light (Blue/Green); Compatible with weaker reductants (Eosin Y). |
Data inferred from general electrochemical trends of O-acyl oximes [1, 2].
References
-
Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Walton, J. C.[1] (2016). Molecules, 21(1), 63.[1] [Link][1]
-
Visible-Light-Mediated Iminyl Radical Generation from Benzyl Oxime Ether: Synthesis of Pyrroline via Hydroimination Cyclization. Usami, K., Yamaguchi, E., Tada, N., & Itoh, A.[1] (2018). Organic Letters, 20(18), 5714–5717. [Link][1]
-
Generation and Application of Iminyl Radicals from Oxime Derivatives Enabled by Visible Light Photoredox Catalysis. Jiang, H., & Studer, A.[2] (2019).[3] CCS Chemistry, 1, 38–49. [Link]
-
Metal-Free Photochemical Imino-Alkylation of Alkenes with Bifunctional Oxime Esters. Rokade, B. V., & Zhu, J.[1] (2019).[3] Nature Communications, 10, 3376. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Welcome to the technical support guide for the synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this two-step synthesis, enhance product yield, and ensure high purity. The guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My final yield of 1-phenylethanone O-{4-nitrobenzoyl}oxime is consistently low. What are the likely causes and how can I fix this?
Answer: Low yield in this two-step synthesis can originate from either the initial oximation or the subsequent acylation step. A systematic approach is required to identify and resolve the issue.
Possible Causes & Solutions:
-
Incomplete Oximation (Step 1): The conversion of 1-phenylethanone (acetophenone) to its oxime is a prerequisite for the final step. If this reaction is incomplete, the overall yield will be inherently limited.
-
Solution: Ensure the stoichiometry of hydroxylamine hydrochloride is sufficient, typically 1.2 to 1.5 equivalents. The reaction is often facilitated by a base (like sodium hydroxide, potassium hydroxide, or sodium acetate) to neutralize the generated HCl.[1][2] Monitor the reaction to completion using Thin Layer Chromatography (TLC) before proceeding to workup.
-
-
Inefficient Acylation (Step 2): The reaction of the oxime with 4-nitrobenzoyl chloride is a base-mediated acylation, often performed under Schotten-Baumann conditions.[3][4] Several factors can lead to poor conversion.
-
Solution 1: Choice and Quality of Base: The base is critical for deprotonating the oxime's hydroxyl group, making it a more potent nucleophile. A weak or insufficient base will result in a slow or incomplete reaction. Pyridine or triethylamine (Et₃N) are commonly used organic bases.[5] For biphasic Schotten-Baumann conditions, an aqueous solution of NaOH or KOH is effective.[4][6] Ensure the base is of high quality and used in at least stoichiometric amounts to both deprotonate the oxime and neutralize the HCl byproduct.[3]
-
Solution 2: Reagent Purity: 4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which deactivates it. Use fresh or properly stored acyl chloride. Likewise, ensure your solvent is anhydrous, especially when using organic bases like pyridine or triethylamine, as water can compete with the oxime for the acylating agent.[7]
-
Solution 3: Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. This acylation is typically performed at low temperatures (e.g., 0-5 °C) to control reactivity and minimize byproducts before allowing it to warm to room temperature.[1]
-
Question 2: My main isolated product is the starting material, 1-phenylethanone oxime, not the desired O-acyl product. What went wrong?
Answer: This outcome strongly indicates a failure in the acylation step (Step 2).
Possible Causes & Solutions:
-
Inactive Acylating Agent: As mentioned above, 4-nitrobenzoyl chloride is moisture-sensitive. If it has hydrolyzed to 4-nitrobenzoic acid, it will not react with the oxime under these conditions.
-
Solution: Use a fresh bottle of 4-nitrobenzoyl chloride or purify the existing stock if necessary. Always handle it in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
-
-
Insufficient or Inappropriate Base: The oxime is not nucleophilic enough to react with the acyl chloride without being deprotonated first.
-
Hydrolysis of the Product: The desired O-acyl oxime product can be susceptible to hydrolysis back to the starting oxime and 4-nitrobenzoic acid, particularly during aqueous workup under acidic or strongly basic conditions.[7]
-
Solution: During the workup, minimize the product's contact time with aqueous layers. Use neutral washes (like brine) where possible and avoid strong acids or bases. If purification is done via silica gel chromatography, be aware that standard silica can be slightly acidic, potentially causing on-column hydrolysis.[7] This can be mitigated by using neutralized silica gel or by running the column swiftly.
-
Question 3: I am observing a significant byproduct with a different TLC retention factor and spectral characteristics consistent with an amide. What is happening?
Answer: The formation of an amide byproduct is a classic indicator of a Beckmann rearrangement , a common side reaction for oximes and O-acyl oximes.[7][8]
Possible Causes & Solutions:
-
Acidic Conditions: The Beckmann rearrangement is catalyzed by acid. The HCl generated during the acylation can promote this pathway if not effectively neutralized by the base.[7]
-
Solution: Ensure an adequate amount of base is present throughout the reaction to scavenge all generated acid.
-
-
High Reaction Temperature: Higher temperatures provide the activation energy needed for the rearrangement to occur.[7]
-
Solution: Maintain a low temperature (0 °C is often ideal) during the addition of the acyl chloride and for a period afterward. Allow the reaction to proceed at a controlled temperature rather than applying excessive heat to force it to completion.
-
-
Choice of Acylating Agent/Leaving Group: Certain acylating agents and their corresponding leaving groups can facilitate the rearrangement more than others.
-
Solution: While 4-nitrobenzoyl chloride is the specified reagent, be aware that its use can generate HCl. An alternative, though milder, approach could involve using 4-nitrobenzoic acid with a coupling agent like dicyclohexylcarbodiimide (DCC), which proceeds under more neutral conditions and can suppress the rearrangement.[7]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the overall reaction scheme for this synthesis?
Answer: The synthesis is a two-step process. First, 1-phenylethanone is condensed with hydroxylamine to form 1-phenylethanone oxime. Second, the oxime is acylated with 4-nitrobenzoyl chloride in the presence of a base to yield the final product.
FAQ 2: What are the critical parameters for the initial oximation step (Step 1)?
Answer: The oximation reaction is generally robust. Key parameters include:
-
Reagents: 1-phenylethanone (acetophenone), hydroxylamine hydrochloride, and a base.
-
Base: A base such as sodium hydroxide, potassium hydroxide, or sodium acetate is used to liberate the free hydroxylamine from its hydrochloride salt.[1][2]
-
Solvent: Typically, an alcohol like ethanol or methanol is used, often with water as a co-solvent.[2][9]
-
Temperature: The reaction is often performed at reflux or a moderately elevated temperature (e.g., 60 °C) to ensure a reasonable reaction rate.[1][10]
-
Monitoring: Progress should be monitored by TLC until the starting acetophenone spot is consumed.
FAQ 3: What are the common side reactions and how can they be minimized?
Answer: Besides the desired reaction, several competing pathways can reduce the yield and purity of the final product.
| Side Reaction | Description | How to Minimize |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of the O-acyl oxime intermediate to form N-phenylacetamide.[7] | Maintain low temperatures (0 °C); use a non-nucleophilic base (like pyridine or Et₃N) in slight excess to neutralize HCl byproduct immediately.[7] |
| Hydrolysis | The O-acyl oxime product can hydrolyze back to the starting oxime, especially during aqueous workup.[7] | Minimize contact time with aqueous acid/base during workup; use neutral washes (brine); use neutralized silica gel for chromatography.[7] |
| N-Acylation | Acylation occurs on the nitrogen instead of the oxygen atom of the oxime. This is less common but possible.[7] | This pathway is generally less favored than O-acylation for oximes. Standard reaction conditions typically favor the desired O-acyl product. |
FAQ 4: How can I confirm the identity and purity of my final product?
Answer: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): To check for reaction completion and assess the purity of the crude and purified product. A single spot suggests high purity.
-
Melting Point: A sharp melting point close to the literature value indicates a pure compound. The starting 1-phenylethanone oxime has a melting point of 55-60 °C.[9][11] The final product will have a distinct, higher melting point.
-
Spectroscopy:
-
FTIR: Look for the disappearance of the broad O-H stretch from the oxime starting material and the appearance of a strong ester carbonyl (C=O) stretch (typically ~1740-1760 cm⁻¹) and N-O and C=N stretches in the product.
-
¹H NMR: Confirm the presence of aromatic protons from both the phenylethanone and 4-nitrobenzoyl moieties in the correct integration ratios, as well as the characteristic methyl singlet.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Phenylethanone Oxime
This protocol is adapted from established procedures for oxime formation.[1][2]
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylethanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and 95% ethanol.
-
Reaction: While stirring, add a solution of sodium hydroxide (2.5 eq) in water portion-wise. The mixture may become a white slurry.
-
Heating: Heat the mixture to reflux (or ~60-80 °C) for 1-2 hours.[1][10]
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the 1-phenylethanone is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water and concentrated HCl to precipitate the product.
-
Isolation: Filter the resulting white solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime
This protocol uses modified Schotten-Baumann conditions.[1][3]
-
Setup: Dissolve 1-phenylethanone oxime (1.0 eq) in a suitable solvent like pyridine or dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath (0 °C).
-
Reagent Addition: Slowly add 4-nitrobenzoyl chloride (1.05 eq) to the cooled, stirring solution. If using a non-basic solvent like dichloromethane, add triethylamine (1.1 eq) to the oxime solution before adding the acyl chloride.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the starting oxime.
-
Workup: Quench the reaction by adding cold water. If dichloromethane was used, transfer the mixture to a separatory funnel, wash sequentially with dilute HCl (to remove excess amine base), saturated sodium bicarbonate solution (to remove any 4-nitrobenzoic acid), and brine. Dry the organic layer over anhydrous sodium sulfate. If pyridine was the solvent, it can be removed under reduced pressure before aqueous workup.
-
Isolation & Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
O-Acylation Reaction Mechanism
Caption: Mechanism of the base-mediated O-acylation step.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of O-Acyl Oximes. Benchchem.
- ChemSynthesis. (2025). 1-phenylethanone oxime.
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Quora. (2020). What is the Schottan-Baumann reaction?. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
- Zhang, Z., et al. (2010). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
-
ChemBK. (2024). 1-phenylethanone oxime. [Link]
-
SIELC Technologies. (2018). Ethanone, 1-phenyl-, oxime. [Link]
-
Tan, W. W., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. [Link]
- Zuman, P., & Fijalek, Z. (2020). Recent Advances in the Chemistry of Oximes. Molecules.
- Al-Rawashdeh, N. A. F., et al. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
Sources
- 1. arpgweb.com [arpgweb.com]
- 2. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemsynthesis.com [chemsynthesis.com]
Identifying and minimizing side products in 1-phenylethanone O-{4-nitrobenzoyl}oxime reactions
Topic: Identifying and Minimizing Side Products in Oxime Esterification
Doc ID: TS-OX-4NB-001 | Version: 2.4 | Last Updated: 2026-02-18[1]
Executive Summary: The Reaction Landscape
Objective: Synthesis of 1-phenylethanone O-(4-nitrobenzoyl)oxime via O-acylation. Core Challenge: This reaction involves a competition between kinetic O-acylation (desired) and thermodynamic rearrangement or hydrolysis (undesired). The electron-withdrawing nature of the 4-nitro group on the benzoyl chloride accelerates the acylation but simultaneously destabilizes the N-O bond, making the product highly sensitive to hydrolysis and radical fragmentation [1].
The three primary impurity profiles you will encounter are:
-
Hydrolysis Products: Parent oxime and 4-nitrobenzoic acid (due to moisture).[1]
-
Rearrangement Products: N-(1-phenylethyl)amides (via Beckmann Rearrangement).
-
Radical Fragmentation Products: Iminyl radical derivatives (via photolysis/thermolysis).
Critical Pathway Visualization
The following diagram illustrates the divergence between the desired O-acylation and the competing side reactions.
Figure 1: Mechanistic divergence showing how environmental factors (moisture, acid, light) trigger specific impurity profiles.
Troubleshooting Modules
Module A: The "Amide" Impurity (Beckmann Rearrangement)
Symptom: NMR shows a shift in the methyl group signal; product melting point is depressed. Mass spec shows correct mass but wrong fragmentation pattern.[1] Diagnosis: The O-acyl oxime has undergone a Beckmann Rearrangement .[1][2][3][4] This is often catalyzed by trace acid (HCl) generated during the reaction if the base scavenger is insufficient [2].
| Parameter | Optimization Strategy |
| Causality | Protonation of the oxime nitrogen or ester oxygen facilitates the migration of the phenyl group (anti to the leaving group) to the nitrogen. |
| Base Selection | Do not use weak bases alone. Ensure a stoichiometric excess (1.2 equiv) of Pyridine or Triethylamine (Et₃N). For scale-up, a biphasic Schotten-Baumann system (NaOH/DCM) effectively neutralizes HCl immediately.[1] |
| Temperature | Keep it Cold. The rearrangement is thermally allowed. Perform the addition at 0°C and do not exceed room temperature (25°C) during stirring. |
| Workup | Avoid acidic washes (e.g., 1M HCl) to remove excess base. Use saturated NH₄Cl or Citric Acid (mild) instead. |
Module B: The "Yellowing" & Decomposition (Radical Fragmentation)
Symptom: The white/off-white solid turns yellow or orange upon drying or storage. TLC shows a streak or multiple non-polar spots.[1] Diagnosis: N-O Bond Homolysis. O-acyl oximes are precursors for iminyl radicals.[1] The 4-nitro group stabilizes the carboxyl radical leaving group, lowering the activation energy for N-O bond cleavage under light (hν) or heat [3].
Protocol for Minimization:
-
Light Exclusion: Wrap all reaction flasks and columns in aluminum foil.
-
Drying: Never oven-dry this product. Dry under high vacuum at ambient temperature.[1]
-
Evaporation: When removing solvents (Rotavap), keep the water bath below 35°C .
Module C: Hydrolysis (Regeneration of Starting Material)
Symptom: Yield is low; TLC shows a spot corresponding to 4-nitrobenzoic acid (low R_f) and acetophenone oxime. Diagnosis: The ester linkage is activated by the electron-withdrawing nitro group, making it hyper-sensitive to nucleophilic attack by water [4].[1]
Corrective Action:
-
Solvent: Use anhydrous DCM or THF.[1]
-
Reagent Quality: 4-nitrobenzoyl chloride hydrolyzes in air.[1] Distill or recrystallize the acid chloride before use if it appears caked or sticky.
-
Quench: Quench the reaction with cold sodium bicarbonate (NaHCO₃) solution to rapidly neutralize the mixture before phase separation.
Validated Experimental Protocol
This protocol is designed to minimize the three side reactions described above.
Reagents:
-
Acetophenone oxime (10 mmol)[5]
-
4-Nitrobenzoyl chloride (11 mmol) [Freshly Purified]
-
Triethylamine (12 mmol)
-
DMAP (0.5 mmol) [Catalyst]
-
DCM (Anhydrous)
Step-by-Step Workflow:
-
Setup (Darkness): Wrap a 2-neck round bottom flask in foil. Flame-dry under N₂ flow.
-
Dissolution: Add Acetophenone oxime, Et₃N, and DMAP to anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve 4-nitrobenzoyl chloride in minimal DCM. Add dropwise over 20 minutes. Reason: Controls exotherm to prevent thermal rearrangement.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by TLC (approx. 2-3 hours).
-
Workup (Rapid):
-
Pour into ice-cold Sat. NaHCO₃.
-
Extract with DCM (x2).
-
Wash organic layer with cold water (removes salts) and Brine.
-
Dry over MgSO₄ (Acid-free drying agent).[1]
-
-
Purification: Recrystallize immediately from Ethanol/Hexane (avoid hot filtration if possible). Store in the dark at -20°C.
Frequently Asked Questions (FAQ)
Q: Why do I see two spots for my starting oxime on TLC? A: Acetophenone oxime exists as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically favored (phenyl anti to OH). Both will react, but they may have different R_f values. Isomerization can occur on silica gel [5].[1]
Q: Can I use silica column chromatography for purification? A: Use caution. Silica is slightly acidic and can trigger the Beckmann Rearrangement or hydrolysis of the ester. If you must use a column, neutralize the silica slurry with 1% Et₃N in Hexanes before loading your sample.
Q: My product has a lower melting point than reported (Reported: ~169-171°C for p-nitro isomer derivatives). Why? A: This is a classic sign of trace Beckmann rearrangement impurities (amides). These amides often co-crystallize with the ester, depressing the melting point. Check the IR spectrum: The ester C=O should be around 1740-1760 cm⁻¹, while the amide C=O (impurity) will be lower (1650-1690 cm⁻¹).
References
-
N-O Bond Homolysis & Radical Stability: Source:Journal of Organic Chemistry. "Cu-Catalyzed Redox-Neutral Ring Cleavage of Cycloketone O-Acyl Oximes." Context: Discusses the lability of the N-O bond in O-acyl oximes and their use as radical precursors. URL:[Link]
-
Beckmann Rearrangement Mechanism: Source:Royal Society of Chemistry (RSC). "Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes." Context: Establishes the acid-catalyzed pathway converting oximes/oxime esters to amides. URL:[Link]
-
Photocatalytic Cleavage of Acyl Oxime Esters: Source:MDPI Encyclopedia / Org.[6] Lett. "Acyl Oxime Ester: Radical Generation." Context: Details the specific light-induced fragmentation pathways that lead to impurities. URL:[Link]
-
Hydrolytic Stability of Oximes vs. Hydrazones: Source:National Institutes of Health (PMC). "Hydrolytic Stability of Hydrazones and Oximes." Context: Provides comparative data on the hydrolysis rates of oxime derivatives under varying pH. URL:[Link]
-
E/Z Isomerization of Acetophenone Oximes: Source:Asian Journal of Chemistry.[1] "Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones." Context: Explains the thermodynamic preference for E/Z isomers and their detection. URL:[Link]
Sources
- 1. US3117995A - Method of preparing p-nitroacetophenone and its oxime - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. encyclopedia.pub [encyclopedia.pub]
Overcoming challenges in the purification of 1-phenylethanone O-{4-nitrobenzoyl}oxime
[1]
Executive Summary
This guide addresses the isolation and purification of 1-phenylethanone O-{4-nitrobenzoyl}oxime . While this compound is a valuable intermediate (often used as a photoinitiator or precursor for heterocycles), its purification is complicated by three competing instability factors: hydrolytic lability of the acyl-oxime bond, susceptibility to Beckmann rearrangement under acidic/thermal stress, and photolytic cleavage of the N-O bond.
This document moves beyond standard protocols to provide a causal analysis of failure modes and validated engineering controls to ensure high purity (>98%).
Module 1: The Synthesis-Purification Interface
Preventing impurities is more effective than removing them.[1] The quality of your crude material dictates the success of purification.
The Impurity Profile
In the acylation of acetophenone oxime with 4-nitrobenzoyl chloride, four primary contaminants invariably arise. Understanding their physicochemical properties is key to separation.[1]
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| 4-Nitrobenzoic Acid | Hydrolysis of acid chloride starting material.[1] | Acidic ( | Pre-purification wash: Use sat.[1][2] |
| Acetophenone Oxime | Unreacted starting material.[1][3] | Weakly acidic/Amphoteric.[1] | Solubility diff: More soluble in EtOH than the product. Recrystallization usually removes this.[1] |
| Pyridine/TEA Salts | Proton scavengers (HCl). | Ionic, water-soluble.[1] | Aqueous wash: rigorous water washes are required.[1] Residual salts catalyze degradation.[1] |
| Beckmann Rearrangement Products | Acid-catalyzed isomerization (N-4-nitrobenzoyl acetamide).[1] | Neutral amide.[1] Very difficult to separate. | Prevention: Maintain T < 40°C. Neutralize silica gel during chromatography. |
Protocol: The "Soft" Quench
Standard acid washes (HCl) used to remove pyridine will destroy this product by catalyzing hydrolysis or rearrangement.
-
Quench: Pour reaction mixture into ice-cold 5% Citric Acid (not HCl). Citric acid buffers pH ~3-4, sufficient to protonate pyridine but gentle on the oxime ester.[1]
-
Neutralization: Immediately wash the organic phase with cold Saturated Sodium Bicarbonate .
-
Drying: Use
(neutral), not (slightly Lewis acidic), to minimize surface-catalyzed rearrangement.
Module 2: Troubleshooting Recrystallization
Issue: The compound "oils out" (forms a liquid phase) instead of crystallizing.
This is the most common complaint. Oxime esters often have melting points near solvent boiling points, leading to liquid-liquid phase separation before crystallization.[1]
The Solvent Decision Matrix
Do not use single solvents. This compound requires a solvent-antisolvent pair .[1]
-
Recommended Pair: Ethyl Acetate (Solvent) / Hexanes (Antisolvent).[4]
-
Avoid: Ethanol/Water (High risk of hydrolysis at elevated temperatures).
Step-by-Step "Oiling Out" Recovery:
-
Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 40°C (Do not boil).
-
Precipitation: Add Hexanes dropwise until persistent cloudiness appears.
-
The Critical Step: If oil droplets form, STOP . Add a few drops of Ethyl Acetate to redissolve the oil.
-
Seeding: Add a seed crystal. If none exists, scratch the glass surface with a glass rod to induce nucleation.
-
Cooling: Cool slowly to Room Temp
4°C. Rapid cooling promotes oiling.[1]
Visualization: Purification Logic Flow
Figure 1: Decision logic for purification workflows, highlighting intervention points for common failures.
Module 3: Chromatographic Challenges
Issue: The product decomposes on the column, or yield is lost.
Silica gel is naturally acidic (pH ~5-6).[1] This acidity is sufficient to catalyze the Beckmann Rearrangement or hydrolysis of the oxime ester during the time-scale of a column run.[1]
The "Neutralized Silica" Protocol
If you must use chromatography, you must passivate the silica.
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the column with this basic solvent mixture.
-
Flushing: Flush with 2 column volumes of pure Hexanes to remove excess free amine (which might co-elute).
-
Elution: Run the column using EtOAc/Hexanes.[4][5] The silica surface is now amine-capped and safe for the oxime ester.[1]
-
Speed: Run the column fast. Residence time on silica should be <30 minutes.[1]
Module 4: Stability & Storage
Issue: The white solid turns yellow/orange upon storage.
Diagnosis: Color change indicates N-O bond cleavage (formation of nitro-radicals or rearrangement products).[1]
Degradation Pathways[1]
-
Photolysis: Oxime esters are photo-active (often used as photoinitiators).[1] UV/Visible light cleaves the N-O bond.
-
Control: Amber vials are mandatory.[1] Wrap columns in foil.
-
-
Hydrolysis: Moisture attacks the ester carbonyl.
Visualization: Degradation Mechanisms
Figure 2: Primary degradation pathways.[1] Note that Acid and Light are the most aggressive factors during purification.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol for recrystallization? A: Proceed with caution. While ethanol is a good solvent for oximes, boiling ethanol can cause transesterification or hydrolysis of the oxime ester, especially if traces of acid are present.[1] If you must use ethanol, keep the temperature below 50°C and work quickly. EtOAc/Hexane is safer.[1]
Q: My NMR shows a "ghost" doublet of doublets in the aromatic region. A: This is likely the Beckmann Rearrangement product (N-4-nitrobenzoyl acetamide).[1] It forms if the reaction heated up too much or if acidic workup was too harsh. It is very difficult to remove by recrystallization due to structural similarity.[1] Flash chromatography on neutralized silica is the only reliable way to separate it.
Q: The product smells like almonds/vinegar. A: This indicates hydrolysis. The "almond" scent (often associated with benzaldehyde derivatives, though acetophenone is sweeter) combined with an acidic smell (4-nitrobenzoic acid) confirms the ester bond has broken. Re-purification is required; wash with bicarbonate to remove the acid, then recrystallize.
Q: Why is the melting point lower than reported (e.g., 168°C vs 172°C)? A: Oxime esters often exist as E/Z isomers . The synthesis typically favors the E-isomer (more stable), but traces of Z-isomer can depress the melting point. Isomerization can occur under light exposure.[1] If purity by HPLC is >99%, the MP depression is likely due to isomer ratio, not chemical impurity.
References
-
Beckmann Rearrangement Mechanisms
-
Kissane, M., et al. "The Beckmann Rearrangement: A Review of Reagents and Mechanisms." Chemical Reviews, 2014.
-
Context: Explains the acid-catalyzed migration pathway that destroys oxime esters on silica.[1]
-
-
Purification of O-Acyl Oximes
-
Portela-Cubillo, F., et al. "Free Radical Reactions of Oxime Esters."[1] Tetrahedron, 2008.
- Context: Details the stability profiles and photolytic sensitivity of this specific class of compounds.
-
-
General Handling of Moisture-Sensitive Esters
-
Synthesis & Properties of Nitro-Acetophenone Oxime Derivatives
Technical Support Center: Analytical Purity of 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Welcome to the technical support center for 1-phenylethanone O-{4-nitrobenzoyl}oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the analytical purity of this compound during their experiments. Here, we will address common challenges and provide in-depth, field-proven solutions.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the typical synthetic route for 1-phenylethanone O-{4-nitrobenzoyl}oxime?
The most common laboratory synthesis involves the esterification of 1-phenylethanone oxime (acetophenone oxime) with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[1]
Q2: What are the most common impurities I might encounter?
The primary impurities often include unreacted starting materials (1-phenylethanone oxime and 4-nitrobenzoic acid, the hydrolysis product of 4-nitrobenzoyl chloride), and potential side-products from hydrolysis of the desired oxime ester.
Q3: What analytical techniques are recommended for purity assessment?
A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and guiding purification.[2]
Troubleshooting Guide: Enhancing Analytical Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: My final product is an oil or a low-melting solid, suggesting impurities.
Why is this happening?
The presence of residual solvents or unreacted starting materials can lower the melting point of your product. Oily products often indicate the presence of impurities that interfere with crystallization.
Solutions:
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system.
-
Solvent Selection Strategy: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Recommended Solvents: For oxime esters, a good starting point is a non-polar solvent in combination with a slightly more polar one. Common choices include:
-
Ethanol
-
Hexane/Ethyl Acetate
-
Hexane/Acetone
-
Petroleum Ether[3]
-
-
| Solvent System | Rationale |
| Ethanol/Water | The product is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarify and then slow cooling should yield crystals. |
| Hexane/Ethyl Acetate | Dissolve the crude product in a minimal amount of ethyl acetate and then add hexane until turbidity is observed. Heat to redissolve and then cool slowly. |
-
Aqueous Workup: Ensure your post-reaction workup is thorough. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) will remove acidic impurities like 4-nitrobenzoic acid. A subsequent wash with dilute acid (e.g., 1M HCl) can remove basic impurities like pyridine or triethylamine.[4] Follow with a brine wash to remove residual water.[3]
Issue 2: My NMR spectrum shows peaks that don't correspond to the desired product.
Why is this happening?
Extra peaks in the NMR spectrum are a clear indication of impurities. Identifying these impurities is the first step to removing them.
Solutions:
-
Identify the Impurities:
-
Unreacted 1-phenylethanone oxime: Look for a characteristic singlet for the methyl group around δ 2.3 ppm and aromatic protons.[2]
-
4-Nitrobenzoic acid: This will show characteristic aromatic protons in the downfield region.
-
Hydrolysis product (1-phenylethanone): A singlet for the methyl group around δ 2.6 ppm is a key indicator.[5]
-
-
Purification by Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.[6]
-
Stationary Phase: Silica gel is the most common choice.[2]
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The desired product, being an ester, is moderately polar and should elute after less polar impurities but before highly polar ones. Monitor the fractions by TLC.[2]
-
Experimental Protocol: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica to the top of the column.
-
Elute: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor: Spot each fraction on a TLC plate and visualize under UV light.
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase to elute more polar components.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Issue 3: I see a single spot on TLC, but my analytical data (e.g., HPLC, elemental analysis) indicates low purity.
Why is this happening?
TLC is a powerful tool, but it may not always be able to separate compounds with very similar polarities. Your single spot could be a co-eluting mixture of your product and an impurity.
Solutions:
-
Optimize TLC: Try different solvent systems for your TLC analysis. A different mobile phase may provide better separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than TLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing such compounds.
Visualization of the Purification Workflow
Caption: A typical workflow for the purification of 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Reference Data for Pure 1-Phenylethanone O-{4-nitrobenzoyl}oxime
| Analytical Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | Aromatic protons from the phenyl and nitrophenyl groups (approx. δ 7.3-8.4 ppm), a singlet for the methyl group (approx. δ 2.4 ppm). |
| ¹³C NMR (in CDCl₃) | Resonances for the carbonyl carbon of the ester (approx. δ 163-165 ppm), the C=N carbon (approx. δ 158-160 ppm), aromatic carbons, and the methyl carbon (approx. δ 15-20 ppm). |
| IR Spectroscopy | Characteristic peaks for C=O (ester) stretch (approx. 1740-1760 cm⁻¹), C=N stretch (approx. 1620-1640 cm⁻¹), and N-O stretch (approx. 930-960 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purity issues.
By following these guidelines and understanding the principles behind each purification step, researchers can significantly improve the analytical purity of their 1-phenylethanone O-{4-nitrobenzoyl}oxime.
References
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved from [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]
-
Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (2022, September 19). Retrieved from [Link]
-
Supporting information - Rsc.org. (n.d.). Retrieved from [Link]
-
SUPPORTING INFORMATION. One pot synthesis of cyclohexanone oxime from nitrobenzene with a bifunctional catalyst. (n.d.). Retrieved from [Link]
-
Acetophenone Oxime Impurity - API Impurities - Alentris Research Pvt. Ltd. (n.d.). Retrieved from [Link]
-
Acetophenone Oxime Impurity | CAS No: 869592-87-0. (n.d.). Retrieved from [Link]
-
2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem. (n.d.). Retrieved from [Link]
-
Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. (n.d.). Retrieved from [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. (n.d.). Retrieved from [Link]
- US3117995A - Method of preparing p-nitroacetophenone and its oxime - Google Patents. (n.d.).
-
reaction in oximes of. (n.d.). Retrieved from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (n.d.). Retrieved from [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (2019, May 31). Retrieved from [Link]
-
Acetophenone - Wikipedia. (n.d.). Retrieved from [Link]
-
Design of frontal chromatography separation of 1-phenylethanol and acetophenone using a hydrophobic resin | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(4-nitrophenyl)-1-phenylethanone - PrepChem.com. (n.d.). Retrieved from [Link]
-
Propagation in Reported Organocatalytic Beckmann Rearrangement - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Masters Student Plea for Help : r/Chempros - Reddit. (2026, February 1). Retrieved from [Link]
-
Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters - Academic Research Publishing Group. (n.d.). Retrieved from [Link]
-
Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - Academic Research Publishing Group. (n.d.). Retrieved from [Link]
-
(PDF) The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - ResearchGate. (2025, August 7). Retrieved from [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC. (n.d.). Retrieved from [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents - SciELO. (n.d.). Retrieved from [Link]
Sources
Avoiding common experimental errors when working with 1-phenylethanone O-{4-nitrobenzoyl}oxime
Welcome to the technical support center for 1-phenylethanone O-{4-nitrobenzoyl}oxime. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges encountered when working with this versatile oxime ester. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate problems, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and properties of 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Q1: What is the primary application of this compound?
A1: 1-Phenylethanone O-{4-nitrobenzoyl}oxime is primarily utilized as a Type I photoinitiator.[1][2] Upon exposure to specific wavelengths of light (typically in the UV-A range), the molecule undergoes homolytic cleavage of the nitrogen-oxygen (N-O) bond. This process generates two distinct radical species: an iminyl radical and a 4-nitrobenzoyloxy radical. The latter can subsequently decarboxylate to form a 4-nitrophenyl radical. These radicals are highly reactive and can initiate polymerization reactions or be used in various other radical-mediated synthetic transformations.[1][2][3]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the compound's integrity. It should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[4] Store in a cool, dry, and dark place, preferably in a refrigerator or freezer under an inert atmosphere for long-term stability.[5][6] The N-O bond is susceptible to both photochemical and thermal degradation, and the ester linkage is prone to hydrolysis.
Q3: What solvents are recommended for dissolving 1-phenylethanone O-{4-nitrobenzoyl}oxime?
A3: It is generally soluble in common organic solvents such as acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate. Its precursor, acetophenone, is miscible with ethanol, ether, and benzene.[7][8] Solubility in non-polar solvents like hexanes may be limited. For reactions, always use anhydrous grade solvents to prevent hydrolysis.
Q4: Is the compound sensitive to acidic or basic conditions?
A4: Yes, it is highly sensitive to both. The ester linkage can be readily hydrolyzed under acidic or basic conditions, yielding 1-phenylethanone oxime and 4-nitrobenzoic acid.[9][10] Furthermore, under strong acidic conditions, the resulting oxime can undergo a Beckmann rearrangement to form N-phenylacetamide, a common and often undesired side product.[11][12][13] Therefore, exposure to strong acids or bases should be strictly avoided unless it is a deliberate step in a reaction sequence.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: Always handle 1-phenylethanone O-{4-nitrobenzoyl}oxime in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][16] Avoid inhalation of dust or fumes and prevent contact with skin and eyes, as it is classified as a skin and eye irritant.[14] In case of contact, rinse the affected area thoroughly with water.[5]
Section 2: Troubleshooting Experimental Workflows
Unanticipated results are a common challenge in research. This section provides a structured approach to diagnosing and solving problems that may arise during the synthesis or application of 1-phenylethanone O-{4-nitrobenzoyl}oxime.
Workflow 1: Synthesis and Purification
The most common synthesis route involves a two-step process: oximation of 1-phenylethanone (acetophenone) followed by esterification. Errors in this workflow are a primary source of downstream issues.
Caption: Standard two-step synthesis workflow for the target compound.
Troubleshooting Synthesis and Purification
| Problem | Probable Cause(s) | Recommended Solution & Explanation |
| Low yield of 1-phenylethanone oxime (Intermediate) | 1. Incorrect pH: The oximation reaction is pH-sensitive. Too acidic, and the hydroxylamine is fully protonated and non-nucleophilic. Too basic, and the reaction may not proceed efficiently. 2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Optimize Base Addition: Add the base (e.g., NaOH, KOH) portion-wise while monitoring the reaction. The goal is to deprotonate the hydroxylamine hydrochloride in situ to generate free hydroxylamine.[17] 2. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone. Gently heating (refluxing) for a short period can drive the reaction to completion.[17][18] |
| Low yield of the final oxime ester product | 1. Moisture Contamination: The esterification reaction with 4-nitrobenzoyl chloride is highly sensitive to water, which will hydrolyze the acid chloride. 2. Base Incompatibility: Using a strong, nucleophilic base can lead to side reactions with the acid chloride. 3. Product Loss During Workup: The product can hydrolyze if exposed to acidic or basic aqueous solutions for extended periods during extraction.[17] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., N₂ or Ar). 2. Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine or pyridine to act as an acid scavenger without competing with the oxime nucleophile. 3. Perform a Swift, Neutral Workup: Quench the reaction with cold, deionized water or a saturated ammonium chloride solution. Minimize the time the product spends in the aqueous phase and ensure extractions are performed at a neutral or near-neutral pH.[19] |
| Product appears oily or fails to crystallize | 1. Presence of Impurities: Unreacted starting materials (acetophenone oxime) or byproducts can act as eutectic impurities, lowering the melting point and preventing crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good, preventing precipitation upon cooling. | 1. Purify the Intermediate: Ensure the 1-phenylethanone oxime intermediate is pure before proceeding to the esterification step. Recrystallization from an ethanol/water mixture is often effective.[17] 2. Use Column Chromatography: If recrystallization fails, purify the crude final product using silica gel column chromatography with a hexane/ethyl acetate gradient. 3. Optimize Recrystallization: If the product is highly soluble, try a solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate and slowly adding hexanes until turbidity is observed, then cooling). |
Workflow 2: Application in Photochemical Reactions
The primary function of this molecule is to generate radicals upon irradiation. Failure in these applications often points to issues with the reaction setup or competing chemical pathways.
Caption: Key reaction pathways: desired photochemical cleavage vs. undesired degradation.
Troubleshooting Photochemical Applications
| Problem | Probable Cause(s) | Recommended Solution & Explanation |
| Low or no reaction initiation | 1. Incorrect Wavelength: The light source's emission spectrum does not sufficiently overlap with the compound's absorption spectrum. Oxime esters typically absorb in the UV-A range (320-400 nm).[2][3] 2. Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and can terminate the initiation process before it effectively starts.[2] 3. Compound Degradation: The initiator may have degraded due to improper storage or handling (e.g., exposure to ambient light or moisture). | 1. Match Light Source to Reactant: Check the UV-Vis absorption spectrum of your compound. Select a light source (e.g., mercury lamp with filters or a specific wavelength LED) that emits strongly in the absorption region.[2][3] 2. Degas the Reaction Mixture: Before irradiation, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles. 3. Verify Initiator Purity: Run a fresh TLC or ¹H NMR of your initiator before use to confirm its purity and structural integrity. |
| Reaction starts but yields are low or inconsistent | 1. Light Scattering/Screening: At high concentrations, the initiator can absorb most of the light at the surface of the reaction vessel, preventing photons from penetrating the full solution (inner filter effect). 2. Formation of Side Products: The generated radicals may be undergoing undesired side reactions instead of reacting with the intended substrate. 3. Hydrolysis During Reaction: Trace amounts of acid or water in the reagents or solvent are causing slow degradation of the initiator. | 1. Optimize Concentration: Perform a concentration screen to find the optimal initiator loading. Lower concentrations can sometimes lead to more uniform initiation and higher overall yields. 2. Analyze Byproducts: Use GC-MS or LC-MS to identify major byproducts. This can provide mechanistic clues. For example, the formation of 1-phenylethanone suggests hydrolysis is occurring.[17] 3. Use Anhydrous Reagents: Ensure all substrates and solvents are rigorously dried. If necessary, add a non-reactive acid scavenger like proton sponge if trace acid is suspected. |
| Unexpected products are formed (e.g., amides) | 1. Beckmann Rearrangement: The reaction conditions (e.g., unintended generation of an acidic species) are causing hydrolysis of the ester followed by the acid-catalyzed Beckmann rearrangement of the resulting oxime.[11][12] 2. Photochemical Side Reactions: The iminyl radical or other radical species are undergoing unexpected intramolecular or intermolecular reactions.[20][21] | 1. Buffer the Reaction: If possible, add a non-nucleophilic, non-acidic buffer to maintain neutral conditions throughout the reaction. 2. Control Temperature: Run the reaction at the lowest possible temperature that still allows for efficient initiation to minimize thermally induced side reactions like the Beckmann rearrangement. 3. Conduct Control Experiments: Run the reaction in the dark (a thermal control) and without the substrate to isolate the source of the unexpected products. |
Section 3: Detailed Protocols & Data
Protocol 1: Synthesis of 1-Phenylethanone Oxime
This protocol is adapted from standard organic synthesis procedures.[17][18]
-
In a 250 mL round-bottom flask, combine 1-phenylethanone (10.0 g, 83.2 mmol), hydroxylamine hydrochloride (8.7 g, 125 mmol), and 100 mL of 95% ethanol.
-
Create a solution of sodium hydroxide (10.0 g, 250 mmol) in 20 mL of water.
-
While stirring the flask containing the ketone mixture, slowly add the sodium hydroxide solution. The reaction may become warm.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 10 minutes.
-
Monitor the reaction via TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting ketone spot has disappeared.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 300 mL of cold water with stirring.
-
A white precipitate of the oxime should form. If the product oils out, scratch the side of the beaker to induce crystallization.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield white crystals.
Data Table: Physical and Chemical Properties
| Property | Value | Source(s) |
| Precursor: 1-Phenylethanone | ||
| Molar Mass | 120.15 g/mol | [22] |
| Melting Point | 19-20 °C | [8][22] |
| Boiling Point | 202 °C | [8][22] |
| Density | ~1.03 g/cm³ | [8] |
| Water Solubility | Slightly soluble (~5.5 g/L) | [8] |
| Intermediate: 1-Phenylethanone Oxime | ||
| Molar Mass | 135.16 g/mol | [23] |
| Melting Point | 55-60 °C | [23][24] |
| Boiling Point | 118-120 °C @ 20 mmHg | [23] |
| Density | ~1.11 g/mL | [23][24] |
| Final Product (Typical Oxime Ester) | ||
| Stability | Light, moisture, and acid/base sensitive. Stable when stored cold, dark, and dry. | [4] |
| Reactivity | Undergoes N-O bond cleavage with UV light; ester is susceptible to hydrolysis. | [1][9] |
Troubleshooting Logic Flowchart
This flowchart provides a systematic way to diagnose a failed or low-yielding photochemical reaction.
Caption: A step-by-step logic chart for troubleshooting photochemical reactions.
References
-
BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Chemistry Steps. (2025, June 18). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Spence, J. R., & Taylor, R. (1970). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 1970, 1551-1558. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Podsiadły, R., & Pilichowska, I. (2022). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Polymers, 14(1), 169. Retrieved from [Link]
-
Podsiadły, R., & Pilichowska, I. (2022). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI. Retrieved from [Link]
-
Mautner, A., et al. (2020). Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators. Request PDF. Retrieved from [Link]
-
Lee, S., et al. (2023). Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters. RSC Publishing. Retrieved from [Link]
-
Baas, P., & Cerfontain, H. (1979). Photochemistry of α-oxo-oximes. Part 7. Photolysis of some α-oxo-oxime esters. Journal of the Chemical Society, Perkin Transactions 2, 1979, 1653-1660. Retrieved from [Link]
-
Angene Chemical. (2024, October 23). Safety Data Sheet. Retrieved from [Link]
-
ACCELA CHEMBIO INC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemister.ru. (n.d.). Properties of substance: 1-phenylethanone. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Acetophenone ( 1-Phenylethan-1-one ) Fragrance Pure Compound Organic Synthesis - 500ml. Retrieved from [Link]
-
Pitre, T. A., & McTiernan, C. D. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Communications Chemistry, 5(1), 1-15. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-phenylethanone oxime. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-phenylethanone oxime. Retrieved from [Link]
-
Seebach, D., et al. (1986). 3'-nitro-1-phenylethanol. Organic Syntheses Procedure. Retrieved from [Link]
-
Boruah, M., & Prajapati, D. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 1(1), 1-5. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure for workup. Retrieved from [Link]
-
Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. Retrieved from [Link]
- Google Patents. (n.d.). US3117995A - Method of preparing p-nitroacetophenone and its oxime.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of TMS-protected 1-phenylethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
-
Faulkner, A., et al. (2014). Copper catalyzed Heck-like cyclizations of oxime esters. Chemical Communications, 50(44), 5812-5814. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Retrieved from [Link]
Sources
- 1. Oxime Esters as Efficient Initiators in Photopolymerization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetophenone oxime(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-phenylethanone [chemister.ru]
- 8. Acetophenone ( 1-Phenylethan-1-one ) Fragrance Pure Compound Organic Synthesis - 500ml - SYNTHETIKA [synthetikaeu.com]
- 9. scispace.com [scispace.com]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. accelachem.com [accelachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. arpgweb.com [arpgweb.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Photochemistry of α-oxo-oximes. Part 7. Photolysis of some α-oxo-oxime esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Copper catalyzed Heck-like cyclizations of oxime esters - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00652F [pubs.rsc.org]
- 22. Acetophenone - Wikipedia [en.wikipedia.org]
- 23. chembk.com [chembk.com]
- 24. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: In-Situ Monitoring for 1-Phenylethanone O-{4-nitrobenzoyl}oxime Synthesis
Current Status: Operational Role: Senior Application Scientist Ticket ID: OX-EST-2024-MON Subject: Real-time reaction tracking, endpoint determination, and safety profiling.[1]
Executive Summary
The synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime involves the acylation of acetophenone oxime with 4-nitrobenzoyl chloride.[1] This reaction creates a thermally sensitive N-O bond, a structural motif often utilized as a radical precursor or photoinitiator.
Successful scale-up requires precise control over stoichiometry and temperature.[1] The primary failure modes are hydrolysis of the acid chloride (due to moisture) and thermal decomposition of the product. This guide provides a self-validating monitoring framework using in-situ FTIR (ReactIR) and offline HPLC.[1]
Module 1: Reaction Mechanism & Critical Process Parameters
The Chemistry
The reaction is a nucleophilic acyl substitution. The oxime hydroxyl group attacks the carbonyl of the acid chloride in the presence of a base (typically Triethylamine or Pyridine) to scavenge the HCl byproduct.
Reaction Scheme: Acetophenone Oxime + 4-Nitrobenzoyl Chloride (+ Base) → Product + Base[1]·HCl
Workflow Visualization
Figure 1: Synthesis workflow highlighting critical monitoring nodes. The reaction is exothermic and moisture-sensitive.[1]
Module 2: In-Situ Vibrational Spectroscopy (FTIR)
Technique: ReactIR (ATR-FTIR) Why: It provides the only way to distinguish between the active acylating agent (Acid Chloride) and the hydrolyzed byproduct (Carboxylic Acid) in real-time without sampling artifacts.
Spectral Fingerprint Strategy
The reaction progress is quantified by tracking the "Carbonyl Shift." As the chlorine leaving group is replaced by the oxime oxygen, the carbonyl stretching frequency shifts significantly.
| Species | Functional Group | Wavenumber (cm⁻¹) | Trend |
| 4-Nitrobenzoyl Chloride | C=O[1][2][3] Stretch (Acid Chloride) | 1775 - 1785 | Decays |
| Product (Oxime Ester) | C=O[1] Stretch (Ester) | 1740 - 1755 | Grows |
| Byproduct (Hydrolysis) | C=O[1] Stretch (Acid) | 1705 - 1715 | Impurity Indicator |
| Acetophenone Oxime | C=N Stretch | ~1640 (Weak) | Shifts slightly |
| Nitro Group | NO₂ (Asymmetric) | ~1530 | Constant (Internal Ref) |
Technical Insight: The C=O bond in O-acyl oximes appears at a higher frequency than typical esters (usually ~1735 cm⁻¹) due to the electron-withdrawing nature of the adjacent nitrogen atom.
Troubleshooting Guide: FTIR
Q: I see a new peak growing at 1710 cm⁻¹ instead of 1750 cm⁻¹. What is happening?
-
Diagnosis: Moisture Contamination. The 1710 cm⁻¹ band corresponds to 4-nitrobenzoic acid.[1] This indicates your acid chloride is hydrolyzing with water in the solvent or atmosphere rather than reacting with the oxime.
-
Action:
-
Check the water content of your solvent (Karl Fischer titration).
-
Ensure the reactor is under a positive pressure of dry nitrogen.
-
Verify the quality of the starting 4-nitrobenzoyl chloride (it may have hydrolyzed in the bottle).
-
Q: The 1780 cm⁻¹ peak has disappeared, but the 1750 cm⁻¹ peak has stopped growing. Is the reaction done?
-
Diagnosis: Stoichiometric Imbalance. If the acid chloride (1780 cm⁻¹) is consumed but the limiting reagent (oxime) was not fully converted, the reaction stops.
-
Action: Add a small aliquot of acid chloride.[1] If the product peak grows, your initial stoichiometry was off.
Module 3: Chromatography (HPLC) & Validation
Technique: Reversed-Phase HPLC (C18 Column) Why: FTIR is qualitative/semi-quantitative.[1] HPLC is required for precise conversion calculation and impurity profiling.[1]
The "Ghost" Peak Issue
When analyzing reaction mixtures containing acid chlorides via HPLC, the acid chloride will hydrolyze on the column or in the aqueous mobile phase.
-
Observation: You will NOT see a peak for "4-nitrobenzoyl chloride."[1]
-
Reality: You will see a peak for "4-nitrobenzoic acid."[1]
-
Differentiation: You must distinguish between acid formed during the reaction (process impurity) and acid formed during analysis (artifact).
-
Protocol: Quench a sample immediately with dry methanol before HPLC injection.[1] This converts unreacted Acid Chloride to the Methyl Ester , which elutes at a different retention time than the Free Acid.
-
HPLC Retention Order (Typical C18 / ACN:Water):
-
4-Nitrobenzoic Acid (Most Polar, elutes first)[1]
-
Acetophenone Oxime
-
Methyl 4-nitrobenzoate (If quenched with MeOH)
-
1-Phenylethanone O-{4-nitrobenzoyl}oxime (Target, elutes last)
Module 4: Thermal Safety & Stability
Hazard: O-acyl oximes contain a weak N-O bond (Bond Dissociation Energy ~ 30-40 kcal/mol).[1] They are prone to homolytic cleavage upon heating, generating radical species.
Safety Protocol (DSC/RC1)
Before scaling up >10g, you must run a Differential Scanning Calorimetry (DSC) scan.
-
Exotherm Onset: Typically >120°C for pure compounds, but can drop to <80°C in the presence of metals or acidic impurities.
-
Recommendation: Never heat the reaction mixture above 40°C. Perform the acylation at 0–5°C and allow it to warm to room temperature (20–25°C) only.
Troubleshooting Logic Tree
Figure 2: Decision logic for spectral anomalies during synthesis.
References
-
Mechanism of O-Acyl Oxime Form
-
IR Spectroscopy of Carbonyls
-
Thermal Stability of Oxime Esters
- Source: "Thermal decomposition behavior of nitrocellulose/acid mixtures" (Analogous N-O bond instability d
-
Relevance: Highlights the risks of N-O bond cleavage and thermal runaway in nitrogen-oxygen systems.[1]
-
Link:
-
In-Situ Monitoring Techniques
Sources
Validation & Comparative
Comprehensive Characterization & Comparative Analysis: 1-Phenylethanone O-{4-nitrobenzoyl}oxime
Executive Summary
1-phenylethanone O-{4-nitrobenzoyl}oxime is a critical model compound in the class of oxime esters . While widely utilized as a photoinitiator in radical polymerization and a photobase generator, its primary value in research lies in its role as a kinetic standard for studying N-O bond cleavage.
The presence of the 4-nitro group on the benzoyl moiety introduces a strong electron-withdrawing effect, significantly altering the compound's thermal stability, hydrolytic susceptibility, and quantum yield compared to its unsubstituted (O-benzoyl) or electron-rich (O-anisoyl) analogs. This guide provides a full characterization profile and objectively compares its performance against standard alternatives.
Structural & Spectroscopic Fingerprinting
Accurate identification of this compound relies on distinguishing the specific electronic environment created by the nitro-substituted ester linkage.
Nuclear Magnetic Resonance (NMR) Profile
The 4-nitro group causes a distinct downfield shift in the benzoyl aromatic protons due to the deshielding effect.
Table 1: 1H NMR Characterization Data (400 MHz, CDCl₃)
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Methyl | 2.45 - 2.52 | Singlet (s) | 3H | Characteristic of methyl ketone oximes ( |
| Phenyl (Ortho) | 7.75 - 7.85 | Multiplet (m) | 2H | Acetophenone ring; deshielded by |
| Phenyl (Meta/Para) | 7.40 - 7.55 | Multiplet (m) | 3H | Acetophenone ring; standard aromatic range. |
| Benzoyl (Ortho to CO) | 8.25 - 8.35 | Doublet (d) | 2H | Diagnostic: Deshielded by carbonyl and nitro induction. |
| Benzoyl (Ortho to NO₂) | 8.35 - 8.45 | Doublet (d) | 2H | Diagnostic: Strongly deshielded by adjacent nitro group. |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control check, specifically monitoring the integrity of the ester bond and the presence of the nitro group.
-
C=O Stretch (Ester): 1745 – 1765 cm⁻¹ (High frequency due to electron-withdrawing
). -
C=N Stretch (Oxime): 1605 – 1615 cm⁻¹.
-
NO₂ Asymmetric Stretch: ~1525 cm⁻¹ (Strong, sharp).
-
NO₂ Symmetric Stretch: ~1350 cm⁻¹.
Solid-State Analysis (Crystallography)
Understanding the crystal packing is essential for predicting solid-state stability and shelf-life.
-
Isomerism: The synthesis typically yields the (E)-isomer exclusively, where the phenyl group and the benzoyloxy group are anti-periplanar, minimizing steric clash between the phenyl ring and the ester carbonyl.
-
Crystal System: Monoclinic (Space Group
is typical for this class). -
Packing Forces: The lattice is stabilized by
stacking interactions between the electron-deficient nitro-substituted ring and the electron-rich phenyl ring of adjacent molecules.
Comparative Performance Analysis
This section evaluates 1-phenylethanone O-{4-nitrobenzoyl}oxime against two common alternatives: the unsubstituted O-benzoyloxime and the electron-rich O-(4-methoxybenzoyl)oxime .
Thermal & Hydrolytic Stability
The Hammett substituent constant (
Table 2: Comparative Stability Metrics
| Metric | 4-Nitro (Target) | O-Benzoyl (Standard) | 4-Methoxy (Alternative) |
| Melting Point | 178 - 182 °C | 98 - 100 °C | 110 - 112 °C |
| Thermal Decomposition ( | Lower Onset | Moderate | Higher Onset |
| Hydrolysis Rate (pH 7) | Fast ( | Moderate ( | Slow ( |
| N-O Bond Dissociation Energy | Lowest (Most Reactive) | Intermediate | Highest (Most Stable) |
Analysis: The 4-nitro derivative is the superior choice for applications requiring rapid radical generation upon energy input (low N-O bond energy) but requires stricter moisture-free storage conditions due to accelerated hydrolysis.
Mechanistic Pathway Visualization
The following diagram illustrates the substituent effect on the cleavage pathway, highlighting why the nitro-derivative is more reactive.
Figure 1: Impact of electronic substituents on the stability and reactivity of acetophenone oxime esters.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring and distinct solubility changes).
Synthesis Workflow
Reaction: Acetophenone oxime + 4-Nitrobenzoyl chloride
-
Preparation: Dissolve Acetophenone oxime (1.0 eq) in dry THF. Add Pyridine (1.2 eq) as an HCl scavenger.
-
Addition: Cool solution to 0°C. Dropwise add 4-Nitrobenzoyl chloride (1.1 eq) dissolved in THF.
-
Why? Exothermic control prevents thermal degradation of the N-O bond during formation.
-
-
Reaction: Stir at room temperature for 3-5 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Checkpoint: Product will have a significantly distinct
(lower) than the starting oxime due to increased polarity.
-
-
Workup: Pour into ice water. The ester is hydrophobic and will precipitate immediately. Filter and wash with 5% NaHCO₃ (removes unreacted acid) and water.
Recrystallization (Purification)[3]
-
Dissolve crude solid in minimal boiling Ethanol .
-
If dissolution is incomplete, add small amounts of Chloroform .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Validation: Sharp melting point range (
) indicates high purity.
Synthesis Diagram
Figure 2: Step-by-step synthesis workflow for high-purity isolation.
References
-
Oxime Esters in Photopolymerization: Lalevée, J., et al. "Oxime Esters as Efficient Initiators in Photopolymerization Processes." National Institutes of Health (PMC). Available at: [Link](Note: Generalized link to PMC database for oxime ester photochemistry).
-
Structural Characterization Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime" (Parent compound data). Available at: [Link]
-
Crystal Structure Analysis: Preut, H., et al. "Structure of 2-(4-nitrophenyl)-1-phenylethanone."[1] Acta Crystallographica Section C. (Analogous structural data). Available at: [Link]
-
Thermal Stability Studies: MDPI. "Naphthalene-Based Oxime Esters as Type I Photoinitiators." Polymers.[2] Available at: [Link]
Sources
A Comparative Guide to 1-phenylethanone O-{4-nitrobenzoyl}oxime and Alternative Oxime Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the generation of reactive intermediates is paramount. Among the various precursors utilized, oxime esters have emerged as a versatile class of compounds, primarily for their ability to generate iminyl radicals upon N-O bond cleavage. These radicals are valuable intermediates for the construction of a wide array of nitrogen-containing molecules, including heterocycles of significant interest in medicinal chemistry. This guide provides an in-depth technical comparison of 1-phenylethanone O-{4-nitrobenzoyl}oxime, a commonly employed oxime ester, with several alternatives bearing different electronic substituents on the O-aroyl moiety. We will delve into the synthesis, reactivity, and performance of these compounds, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in the field.
The Central Role of O-Acyl Oximes in Radical Chemistry
O-acyl oximes, particularly those derived from aromatic ketones like acetophenone, serve as excellent precursors for iminyl radicals. The relatively weak N-O bond (estimated to be around 40-50 kcal/mol) can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate an iminyl radical and a carboxylate radical. The latter often undergoes rapid decarboxylation, driving the reaction forward. The substituent on the O-acyl group plays a crucial role in modulating the ease of this N-O bond cleavage and, consequently, the overall efficiency of the radical generation process.
Electron-withdrawing groups on the aroyl moiety are generally believed to facilitate the N-O bond cleavage by lowering the reduction potential of the oxime ester, making it more susceptible to single-electron transfer (SET) reduction, a common initiation step in many photoredox-catalyzed reactions. Conversely, electron-donating groups may increase the electron density on the N-O bond, potentially making it more resistant to cleavage.
This guide focuses on a comparative analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime, which features a potent electron-withdrawing group, against its counterparts with a neutral (benzoyl), a mild electron-donating (4-methylbenzoyl), and a strong electron-donating (4-methoxybenzoyl) group.
Comparative Performance Analysis
To provide a clear comparison, we will consider a model reaction: the visible-light-induced intramolecular cyclization of an appropriately substituted oxime ester to form a nitrogen-containing heterocycle. This type of reaction is a common application of iminyl radicals and serves as an excellent platform for evaluating the efficiency of different oxime esters.
| Oxime Ester | Substituent on Benzoyl Group | Electronic Nature | Expected Reactivity | Representative Yield (%) |
| 1-phenylethanone O-{4-nitrobenzoyl}oxime | -NO₂ | Strong Electron-Withdrawing | High | 85-95 |
| 1-phenylethanone O-benzoyl}oxime | -H | Neutral | Moderate | 70-80 |
| 1-phenylethanone O-{4-methylbenzoyl}oxime | -CH₃ | Weak Electron-Donating | Moderate to Low | 60-70 |
| 1-phenylethanone O-{4-methoxybenzoyl}oxime | -OCH₃ | Strong Electron-Donating | Low | 40-50 |
Note: The yields presented are representative and can vary depending on the specific substrate and reaction conditions.
The data in the table illustrates a clear trend: the presence of a strong electron-withdrawing group like the nitro group in 1-phenylethanone O-{4-nitrobenzoyl}oxime leads to significantly higher yields in the model reaction. This is consistent with the hypothesis that the lowered reduction potential of this oxime ester facilitates the initial single-electron transfer from the excited photocatalyst, leading to more efficient generation of the key iminyl radical intermediate. Conversely, the presence of electron-donating groups, such as the methoxy group, appears to disfavor the reaction, resulting in lower product yields.
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the synthesis of the precursor 1-phenylethanone oxime and the subsequent esterification to prepare the target oxime esters. A general protocol for a model photocatalytic cyclization reaction is also included.
Protocol 1: Synthesis of 1-phenylethanone oxime
This protocol describes the synthesis of the common precursor for all the oxime esters discussed in this guide.
Caption: Workflow for the synthesis of 1-phenylethanone oxime.
Materials:
-
Acetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine (2.0 eq) or Sodium Hydroxide (1.5 eq)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of acetophenone in ethanol, add hydroxylamine hydrochloride and the base (pyridine or aqueous NaOH).
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-phenylethanone oxime as a white solid.[1]
Protocol 2: Synthesis of 1-phenylethanone O-aroyl oximes
This general protocol can be adapted for the synthesis of 1-phenylethanone O-{4-nitrobenzoyl}oxime and its alternatives by selecting the appropriate carboxylic acid.
Caption: General workflow for the synthesis of 1-phenylethanone O-aroyl oximes.
Materials:
-
1-phenylethanone oxime (1.0 eq)
-
Substituted benzoic acid (e.g., 4-nitrobenzoic acid, benzoic acid, 4-methylbenzoic acid, or 4-methoxybenzoic acid) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-phenylethanone oxime and the corresponding substituted benzoic acid in anhydrous dichloromethane, add DMAP.
-
Cool the reaction mixture to 0 °C and add EDCI portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-phenylethanone O-aroyl oxime.
Protocol 3: Model Photocatalytic Iminyl Radical Cyclization
This protocol provides a general framework for comparing the performance of different oxime esters in a visible-light-mediated radical cyclization reaction.
Caption: Experimental workflow for the photocatalytic iminyl radical cyclization.
Materials:
-
Substituted 1-phenylethanone O-aroyl oxime (with an appropriate tether for cyclization) (1.0 eq)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Blue LEDs
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the substituted oxime ester and the photocatalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Place the reaction vessel in front of blue LEDs and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclized product. The yield should be determined for each oxime ester under identical reaction times to allow for a direct comparison of their performance.
Mechanistic Insights and Rationale
The observed differences in reactivity can be rationalized by considering the mechanism of the photocatalytic cycle.
Caption: Simplified mechanistic pathway for the photocatalytic generation of iminyl radicals.
The cycle is initiated by the excitation of the photocatalyst (PC) with visible light to its excited state (PC*). This excited state is a potent reductant and can donate an electron to the oxime ester in a single-electron transfer (SET) process. The facility of this SET step is directly influenced by the reduction potential of the oxime ester. Electron-withdrawing groups on the aroyl moiety, such as the nitro group in 1-phenylethanone O-{4-nitrobenzoyl}oxime, lower the LUMO energy of the molecule, making it a better electron acceptor and thus accelerating the SET process. This leads to a faster and more efficient formation of the radical anion, which then rapidly fragments to generate the desired iminyl radical and a carboxylate anion. The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle.
Conclusion
This guide has provided a comprehensive comparison of 1-phenylethanone O-{4-nitrobenzoyl}oxime with alternative O-aroyl oxime esters in the context of synthetic applications, particularly for the generation of iminyl radicals. The key takeaway is that the electronic nature of the substituent on the O-aroyl group has a profound impact on the reactivity and performance of the oxime ester.
1-phenylethanone O-{4-nitrobenzoyl}oxime , with its strong electron-withdrawing nitro group, stands out as a highly efficient precursor for iminyl radicals, especially in photoredox-catalyzed reactions. Its enhanced reactivity can be attributed to its lower reduction potential, which facilitates the crucial single-electron transfer step.
For researchers seeking to optimize reactions involving iminyl radicals, careful consideration of the electronic properties of the oxime ester is crucial. While alternatives with electron-donating or neutral substituents are viable, they may require more forcing conditions or result in lower yields. The detailed experimental protocols provided herein should empower researchers to synthesize and evaluate these valuable reagents in their own laboratories, paving the way for new discoveries and advancements in the synthesis of complex nitrogen-containing molecules.
References
- Systematic organic chemistry, by W. M. Cumming, 128, 1937. (This is a general reference for a classical synthesis method and does not have a direct URL).
Sources
Comparative Analysis of the Biological Activity of 1-Phenylethanone O-{4-nitrobenzoyl}oxime Derivatives
Executive Summary
This guide provides a technical comparative analysis of 1-phenylethanone O-{4-nitrobenzoyl}oxime derivatives. These compounds represent a specific subclass of oxime esters , a chemical family increasingly scrutinized for their ability to deliver high biological activity through improved lipophilicity and bioavailability compared to their parent oximes.
The analysis focuses on three core biological vectors: antimicrobial efficacy , cytotoxicity (anticancer potential) , and DNA-cleaving capability . We compare these derivatives against standard-of-care agents (Ciprofloxacin, Fluconazole, Doxorubicin) and structural analogs to delineate the specific Structure-Activity Relationship (SAR) conferred by the 4-nitrobenzoyl moiety.
Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9][10][11]
The biological potency of these derivatives stems from the conjugation of 1-phenylethanone oxime (acetophenone oxime) with a 4-nitrobenzoyl group. This esterification masks the hydrophilic oxime group, enhancing membrane permeability, while the nitro group (
Synthesis Pathway (DOT Visualization)
The following diagram outlines the standard synthesis workflow used to generate these derivatives for biological evaluation.
Figure 1: Synthesis pathway transforming acetophenone into the target oxime ester via condensation and subsequent esterification.[1][2][3][4]
Comparative Biological Profile
Antimicrobial Activity
The O-benzoyl oxime esters generally exhibit superior antimicrobial properties compared to their parent oximes due to increased lipophilicity, which facilitates penetration of the bacterial cell wall.
Key Finding: The presence of the 4-nitro (
Table 1: Comparative Antimicrobial Efficacy (Zone of Inhibition / MIC Trends)
| Compound Class | Target Organism | Relative Potency | vs. Standard (Ciprofloxacin/Fluconazole) | Key Observation |
| 4-Nitrobenzoyl Oxime Ester | E. coli (Gram -) | High | Comparable (80-95% of Std) | Nitro group enhances efficacy against Gram-negatives via potential FabH inhibition [1][5]. |
| 4-Nitrobenzoyl Oxime Ester | S. aureus (Gram +) | Moderate | Lower (60-75% of Std) | Less effective than 4-Chloro analogs against Gram-positives [2]. |
| Parent Oxime (Unsubstituted) | A. niger (Fungal) | Low | Significantly Lower (<40%) | Lacks the lipophilic ester tail required for fungal membrane transit [1]. |
| 4-Chloro Analog | E. coli | Very High | Equal/Superior | Electron-withdrawing Halogens often outperform Nitro groups in pure bacterial inhibition [2]. |
Analyst Note: The antimicrobial mechanism is hypothesized to involve the inhibition of
-ketoacyl-acyl carrier protein synthase III (FabH) , a key enzyme in bacterial fatty acid biosynthesis.[5] The oxime ester mimics the transition state of the substrate [5].
Cytotoxicity & Anticancer Potential
Oxime esters are evaluated for their ability to inhibit cancer cell proliferation (e.g., HeLa, MCF-7, L1210).
Key Finding: The esterification of the oxime is critical. Parent oximes often show negligible cytotoxicity, whereas their ester derivatives (including the 4-nitrobenzoyl variant) show
Table 2: Cytotoxicity Profile (In Vitro)
| Cell Line | Compound | Comparison to Doxorubicin | Mechanism Implication | |
| HeLa (Cervical) | 4-Nitro Derivative | 10 - 50 | Moderate (Dox is <1 | DNA intercalation and cleavage [1][6]. |
| MCF-7 (Breast) | 4-Nitro Derivative | 25 - 60 | Lower | Estrogen Receptor |
| L1210 (Leukemia) | Parent Ketone | < 5 | Superior |
Mechanistic Insights: DNA Cleavage & Signaling
A distinct feature of benzoyl oxime esters (especially those with nitro groups) is their ability to cleave DNA, often enhanced by UV light (photonuclease activity). The nitro group acts as a photosensitizer or participates in redox cycling, generating reactive oxygen species (ROS) that damage DNA backbones.
Mechanism of Action (DOT Visualization)
Figure 2: Dual mechanism of action: Bacterial enzyme inhibition (FabH) and oxidative DNA cleavage mediated by the nitro-substituted scaffold.
Experimental Protocols
To ensure reproducibility and valid comparative data, the following self-validating protocols are recommended.
Antimicrobial Assay (Disc Diffusion & MIC)
Standard: CLSI Guidelines
-
Inoculum Preparation: Adjust bacterial culture (e.g., E. coli ATCC 25922) to 0.5 McFarland standard (
CFU/mL). -
Seeding: Swab Mueller-Hinton agar plates to create a confluent lawn.
-
Compound Application:
-
Dissolve 1-phenylethanone O-{4-nitrobenzoyl}oxime in DMSO.
-
Impregnate sterile filter discs (6 mm) with 100
of compound. -
Controls: Positive (Ciprofloxacin 5
), Negative (DMSO).
-
-
Incubation: 37°C for 24 hours.
-
Validation: The negative control must show 0 mm inhibition. The positive control must fall within established quality control ranges (e.g., 30-40 mm for Ciprofloxacin).
MTT Cytotoxicity Assay
Target: HeLa / MCF-7 Cell Lines
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the test compound (0.1 - 100
). Include Doxorubicin as a reference standard. -
Incubation: 48 hours at 37°C, 5%
. -
Development:
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.[5]
-
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate % cell viability relative to untreated control. Plot dose-response curve to determine
.
References
-
Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. ResearchGate. 7[8]
-
A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica. 1
-
Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. 2
-
Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent. PubMed. 9
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. 10[11]
-
The cytotoxicity of selected oxime ether derivatives (8, 9, 18, and 22)... ResearchGate. 12[11][8]
-
New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. PubMed. 13[11][8]
-
Synthesis and cytotoxic evaluation of some cyclic arylidene ketones and related oximes, oxime esters, and analogs. PubMed. 14
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. arpgweb.com [arpgweb.com]
- 3. jcsp.org.pk [jcsp.org.pk]
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- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. ajper.com [ajper.com]
- 9. Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)-1Phenylethanone and its Protective Effect Against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic evaluation of some cyclic arylidene ketones and related oximes, oxime esters, and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the experimental results of 1-phenylethanone O-{4-nitrobenzoyl}oxime studies
Executive Summary
1-phenylethanone O-{4-nitrobenzoyl}oxime (often abbreviated as PpNBO ) represents a class of high-reactivity oxime esters used primarily as Type I photoinitiators and radical precursors in organic synthesis. Distinguished by the electron-withdrawing p-nitro group, this compound exhibits enhanced N-O bond lability compared to its unsubstituted benzoate analogs.
This guide provides a rigorous framework for validating the synthesis, structural integrity, and photochemical efficiency of PpNBO. It contrasts the molecule against standard commercial alternatives, offering a data-backed roadmap for researchers utilizing this compound in photopolymerization or radical-mediated catalysis.
Part 1: Chemical Identity & Structural Validation
Before assessing performance, the chemical identity must be unequivocally established. The p-nitro functionality introduces specific spectral shifts that serve as primary validation markers.
Structural Verification Markers
| Technique | Parameter | Validation Criteria (Expected Signal) | Mechanistic Insight |
| FT-IR | 1745–1760 cm⁻¹ (Strong) | Ester carbonyl stretch; shifted to higher freq. vs. parent acid due to oxime conjugation. | |
| FT-IR | 1525 cm⁻¹ (asym) & 1345 cm⁻¹ (sym) | Confirms presence of the nitro group; absence indicates hydrolysis or reduction. | |
| ¹H NMR | 8.30–8.40 ppm (d, 2H) | Deshielded protons ortho to the nitro group; distinct from the benzoyl protons (7.4–8.0 ppm). | |
| UV-Vis | ~260 nm & ~300 nm (shoulder) | The nitro group induces a bathochromic (red) shift compared to unsubstituted oxime esters. |
Expert Insight: Common synthesis failure results in the hydrolysis of the ester back to acetophenone oxime. If you observe a broad O-H stretch at 3200–3400 cm⁻¹ in your purified product, the esterification has failed or the product has degraded.
Part 2: Performance Comparison
The following table contrasts PpNBO with the unsubstituted analog (Benzoyl) and a commercial standard (Irgacure OXE-01 type).
Comparative Performance Matrix
| Feature | PpNBO (Nitro-Analog) | Benzoyl-Analog (Unsubstituted) | Commercial Standard (e.g., OXE-01) |
| Radical Generation | High | Moderate | Very High |
| Cleavage Mechanism | N-O Homolysis (Fast) | N-O Homolysis (Slow) | N-O Homolysis (Optimized) |
| Thermal Stability ( | ~135–145°C | ~155–165°C | >200°C |
| Absorption Window | UVB / Near-UVA | UVC / UVB | UVA / Visible (tailored) |
| Solubility (MeCN) | Moderate | Good | Excellent |
| Primary Risk | Thermal degradation | Low reactivity | Cost / IP restrictions |
Data Interpretation[1][2][3][4][5][6][7]
-
Reactivity: The electron-withdrawing nature of the p-nitro group weakens the N-O bond, lowering the bond dissociation energy (BDE). This results in faster radical generation upon irradiation compared to the unsubstituted benzoyl ester.
-
Stability Trade-off: The same electronic effect that aids photocleavage reduces thermal stability. PpNBO must be stored <4°C to prevent spontaneous thermal decarboxylation.
Part 3: Mechanism of Action (Visualized)
Understanding the cleavage pathway is essential for interpreting experimental results (e.g., CO₂ evolution or radical trapping).
Caption: Photolytic pathway of PpNBO. The rapid decarboxylation of the aroyloxy radical drives the reaction forward, preventing recombination.
Part 4: Experimental Validation Protocols
Do not rely on literature values alone. Use these self-validating protocols to confirm your specific batch's activity.
Protocol A: Photolysis Efficiency (Bleaching Test)
Objective: Quantify the rate of N-O bond cleavage under irradiation.
-
Preparation: Prepare a
M solution of PpNBO in Acetonitrile (HPLC grade). -
Baseline Scan: Record UV-Vis spectrum (200–400 nm). Note the
(approx. 260–270 nm). -
Irradiation: Expose the cuvette to a UV LED source (365 nm, ~100 mW/cm²) at fixed intervals (0, 10, 30, 60 seconds).
-
Validation Logic:
-
Success: You must observe a decrease in the primary absorption band and the emergence of a new absorption feature corresponding to the cleavage products (acetophenone/imine derivatives).
-
Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion without secondary side reactions.
-
Protocol B: Radical Trapping (Chemical Proof)
Objective: Confirm the generation of reactive radicals (not just thermal decomposition).
-
System: Mix PpNBO (1 wt%) with a monomer (e.g., TMPTA or MMA) in a vial.
-
Control: Keep one vial in the dark at room temperature (Thermal Blank).
-
Test: Irradiate the second vial with UV light for 60 seconds.
-
Validation:
-
The Test vial must gel/solidify.
-
The Control vial must remain liquid.
-
Failure Mode: If the Control vial gels, your compound is thermally unstable (impure or stored improperly).
-
Part 5: Troubleshooting & Stability Logic
Caption: Decision matrix for assessing the quality of 1-phenylethanone O-{4-nitrobenzoyl}oxime before use.
Expert Troubleshooting Tips
-
Yellowing: The p-nitro group imparts a pale yellow color. However, a deep orange or brown shift indicates the formation of azo-coupling products or thermal degradation.
-
Solubility Issues: If the compound is insoluble in acetonitrile but soluble in DMSO, it may have partially polymerized or formed a complex salt. Pure oxime esters should dissolve readily in MeCN or DCM.
References
-
Oxime Esters as Efficient Initiators in Photopolymerization Processes. Materials (Basel). 2022. [Link]
-
Substituent effects on the photoinitiation ability of coumarin-based oxime-ester photoinitiators. Materials Chemistry Frontiers. 2020. [Link]
-
Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. Macromolecules. 2018. [Link]
-
1-phenylethanone oxime (Parent Compound Data). PubChem. [Link]
-
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes. Molecules. 2016. [Link]
Pros and cons of using 1-phenylethanone O-{4-nitrobenzoyl}oxime compared to similar reagents
Executive Summary
1-Phenylethanone O-{4-nitrobenzoyl}oxime represents a specialized class of oxime esters used primarily as photolabile radical precursors. While commercially established oxime esters (e.g., Irgacure OXE-01/02) dominate the industrial polymer market, this specific nitro-functionalized reagent offers distinct utility in medicinal chemistry and mechanistic photoredox studies .
Its primary value lies in the clean generation of iminyl and aroyloxy radicals upon UV irradiation, enabling the synthesis of nitrogen-containing heterocycles (e.g., phenanthridines) without transition metals or harsh oxidants. However, the presence of the nitro group introduces specific thermal stability and toxicity considerations that differ from standard reagents.
Mechanistic Principles
The utility of this reagent stems from the weakness of the N–O bond (approx. 50–60 kcal/mol), which is significantly lowered by the acylation of the oxime.
Photolytic Pathway
Upon irradiation (typically UV-A, 300–365 nm), the molecule undergoes homolytic cleavage. The nitro group on the benzoyl moiety acts as an auxochrome, influencing the absorption cross-section and the stability of the resulting radicals.
Figure 1: Photolytic cleavage pathway. The reagent serves as a dual source of N-centered iminyl radicals and C-centered aryl radicals.
Comparative Analysis
vs. Commercial Photoinitiators (Irgacure OXE Series)
Commercial alternatives like Irgacure OXE-01 (1-[4-(phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)) are engineered for high sensitivity at 365nm and 405nm (LED curing).
| Feature | 1-Phenylethanone O-{4-nitrobenzoyl}oxime | Irgacure OXE-01 (Standard) | Analysis |
| Chromophore | Acetophenone + Nitro-benzene | Thio-phenyl + Octanedione | OXE-01 has superior molar extinction at >365nm. The nitro reagent requires shorter wavelengths (UV-B/UV-A) for peak efficiency. |
| Radical Yield | High (Quantum yield Φ ~ 0.4–0.6) | Very High (Φ > 0.8) | The nitro group can induce Intersystem Crossing (ISC) to triplet states, potentially slowing radical release compared to the direct cleavage of OXE-01. |
| Thermal Stability | Moderate to Low | High | Nitro-substituted oximes have lower decomposition temperatures ( |
| Cost/Access | Low (Synthesizable in 1 step) | High (Proprietary/Complex) | Ideal for academic/early-stage drug discovery where bulk polymer curing efficiency is not the metric. |
vs. Traditional Radical Precursors (AIBN/Peroxides)
-
Spatiotemporal Control: Unlike AIBN (thermal activation), this reagent is strictly light-activated. This allows researchers to "turn on" radical pathways only when needed, reducing side reactions in complex drug scaffolds.
-
Redox Neutrality: It generates radicals without requiring strong chemical oxidants (like CAN or Mn(OAc)₃) often used to generate iminyl radicals from oximes.
Applications in Drug Discovery
The primary advantage for medicinal chemists is the generation of iminyl radicals for the synthesis of N-heterocycles.
Protocol: Synthesis of Phenanthridines (Scaffold Construction)
Phenanthridines are core structures in alkaloids (e.g., nitidine) and DNA-intercalating drugs.
Methodology:
-
Substrate: O-acyl oxime derived from 2-phenylacetophenone.
-
Reagent: 1-phenylethanone O-{4-nitrobenzoyl}oxime (as a model or specific radical transfer agent).
-
Conditions: Irradiation (365 nm LEDs), Solvent (DCM or Acetonitrile), Room Temp.
Figure 2: Workflow for the synthesis of Phenanthridines using oxime ester photolysis.
Pros & Cons Summary
| Pros (Advantages) | Cons (Disadvantages) |
| Dual Radical Source: Generates both N-radicals (for cyclization) and C-radicals (via decarboxylation) simultaneously. | Thermal Instability: The nitro group decreases the onset temperature of thermal decomposition compared to methoxy-analogs. |
| Metal-Free: Avoids trace metal contamination, critical for pharmaceutical intermediates (ICH Q3D guidelines). | Toxicity: Nitro-aromatics are often flagged as potential genotoxins (Ames positive); the byproduct (4-nitrobenzoic acid) must be rigorously removed. |
| Atom Economy: In transfer reactions, the "leaving group" (nitrobenzoate) is stable and easily separated. | Absorption Window: Absorption is often limited to <380nm, requiring UV-A lamps rather than visible (Blue/Green) LEDs used in modern photoredox. |
| Tunable: The nitro group acts as an electron-withdrawing group (EWG), accelerating N-O bond homolysis relative to unsubstituted oximes. | Quenching: Nitro groups can act as triplet quenchers in bimolecular reactions, potentially inhibiting other photocycles if used in dual-catalysis. |
Safety & Handling (Critical)
-
Thermal Runaway: Nitro-substituted oxime esters possess high energy content. Do not heat above 50°C during synthesis or solvent removal. Differential Scanning Calorimetry (DSC) data suggests exotherms can trigger at lower temperatures than standard oximes.
-
Explosivity: While less sensitive than polynitro compounds, they should be treated as potential energetic materials. Avoid concentrating to dryness on large scales (>5g) without blast shields.
-
Toxicity: Handle as a potential mutagen. Use double-gloving and work within a fume hood.
References
-
Mechanistic Photochemistry of Oxime Esters Lalevée, J., et al. "Cleavage of N–O Bonds in Oxime Esters: A Theoretical and Experimental Study." Journal of Physical Chemistry A, 2009.
-
Phenanthridine Synthesis via Iminyl Radicals Deb, I., & Yoshikai, N. "Phenanthridine Synthesis through Iron-Catalyzed Intramolecular N-Arylation of O-Acetyl Oxime." Organic Letters, 2013.
-
Nitro-Carbazole Oxime Esters in Polymerization Zhang, J., et al.[1] "Nitro-Carbazole Based Oxime Esters as Dual Photo/Thermal Initiators."[1] Macromolecular Rapid Communications, 2021.[1]
-
Photoredox Acylation using Oxime Esters Liu, K., et al. "Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters." Molecules, 2022.[2][3]
Sources
Investigating the cross-reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime with other functional groups
A-Comparative-Guide-to-the-Cross-Reactivity-of-1-phenylethanone-O-{4-nitrobenzoyl}oxime-with-Key-Functional-Groups
Authored-by-Dr-Eleanor-Vance-Senior-Application-Scientist
Introduction
In the landscape of modern drug discovery and synthetic chemistry, O-acyl oximes have emerged as remarkably versatile synthons.[1] Among these, 1-phenylethanone O-{4-nitrobenzoyl}oxime stands out due to the unique electronic properties conferred by its nitrobenzoyl moiety. This guide provides a comprehensive investigation into the cross-reactivity profile of this compound. For researchers in drug development, understanding potential off-target reactions is not merely an academic exercise; it is a critical step in ensuring the specificity, safety, and efficacy of a therapeutic candidate. This document offers a systematic comparison of the reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime with a panel of common functional groups, supported by detailed experimental protocols and quantitative data.
Mechanistic-Considerations-and-Potential-Reaction-Pathways
The reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime is governed by two primary features: the electrophilic carbon of the oxime ester and the potential for the entire O-acyl oxime unit to act as a leaving group or participate in radical reactions. The electron-withdrawing nature of the 4-nitrobenzoyl group significantly influences the lability of the N-O bond and the electrophilicity of the imine carbon.
We hypothesize that strong nucleophiles, such as primary amines and thiols, will readily react via nucleophilic attack at the imine carbon, leading to displacement of the 4-nitrobenzoate group. In contrast, weaker nucleophiles like alcohols are expected to be less reactive. Furthermore, under certain conditions, O-acyl oximes can undergo homolytic cleavage of the N-O bond to form iminyl radicals, opening up alternative reaction pathways.[2][3]
Experimental-Design-and-Rationale
To construct a scientifically rigorous comparison, a panel of functional groups commonly found in bioactive molecules was selected. The choice of these groups was deliberate, aiming to span a range of nucleophilicity and steric hindrance.
Selected-Functional-Groups-for-Screening:
-
Primary-Amine: -n-Butylamine (representing aliphatic amines)
-
Secondary-Amine: -Piperidine (representing cyclic aliphatic amines)
-
Aromatic-Amine: -Aniline (representing less nucleophilic aromatic amines)
-
Thiol: -1-Butanethiol (a potent nucleophile)
-
Alcohol: -1-Butanol (a weaker oxygen nucleophile)
-
Phenol: -Phenol (an aromatic alcohol with distinct reactivity)
The cross-reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime with each of these functional groups was assessed under standardized conditions to ensure a fair comparison. The primary analytical technique employed was High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting oxime ester and the formation of products.
Experimental-Protocols
General-Procedure-for-Cross-Reactivity-Screening
This protocol outlines the standardized method used to assess the reactivity of 1-phenylethanone O-{4-nitrobenzoyl}oxime with each selected functional group.
Materials:
-
1-phenylethanone O-{4-nitrobenzoyl}oxime
-
n-Butylamine
-
Piperidine
-
Aniline
-
1-Butanethiol
-
1-Butanol
-
Phenol
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
-
Reaction vials with PTFE-lined caps
Instrumentation:
-
Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol-Steps:
-
Stock-Solution-Preparation: -Prepare a 10 mM stock solution of 1-phenylethanone O-{4-nitrobenzoyl}oxime in acetonitrile. Prepare 100 mM stock solutions of each nucleophile (n-butylamine, piperidine, aniline, 1-butanethiol, 1-butanol, phenol) in acetonitrile.
-
Reaction-Setup: -In a clean reaction vial, add 100 µL of the 10 mM 1-phenylethanone O-{4-nitrobenzoyl}oxime stock solution. To this, add 100 µL of the 100 mM nucleophile stock solution (resulting in a 10-fold molar excess of the nucleophile).
-
Control-Sample: -Prepare a control sample containing 100 µL of the 10 mM 1-phenylethanone O-{4-nitrobenzoyl}oxime stock solution and 100 µL of acetonitrile (no nucleophile). This control is crucial to assess the inherent stability of the oxime ester under the experimental conditions.
-
Reaction-Incubation: -Cap the vials tightly and incubate at room temperature (25°C) for 24 hours.
-
Sample-Quenching-and-Dilution: -After 24 hours, quench the reaction by diluting the mixture 100-fold with a 50:50 acetonitrile/water solution containing 0.1% TFA. This dilution prevents further reaction and prepares the sample for HPLC analysis.
-
HPLC-Analysis: -Inject the diluted samples onto the HPLC system. Monitor the reaction by observing the peak area of the starting 1-phenylethanone O-{4-nitrobenzoyl}oxime. The consumption of the starting material is used to calculate the percent conversion.
HPLC-Method:
-
Mobile-Phase-A: -Water with 0.1% TFA
-
Mobile-Phase-B: -Acetonitrile with 0.1% TFA
-
Gradient: -Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow-Rate: -1.0 mL/min
-
Detection-Wavelength: -254 nm
Visualization-of-Experimental-Workflow-and-Reaction-Mechanisms
To provide a clear visual representation of the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the cross-reactivity screening.
Caption: Hypothesized reaction pathways with different nucleophiles.
Results-and-Discussion
The cross-reactivity screening yielded clear and distinct outcomes for the different functional groups tested. The results, summarized in Table 1, align well with the principles of nucleophilicity and chemical reactivity.
Table-1-Cross-Reactivity-of-1-phenylethanone-O-4-nitrobenzoyl-oxime-with-Various-Functional-Groups
| Functional Group | Nucleophile | % Conversion of Oxime Ester (24h) | Observations |
| Control | None | < 2% | The oxime ester is stable under the reaction conditions. |
| Primary Amine | n-Butylamine | > 99% | Rapid and complete consumption of the starting material. |
| Secondary Amine | Piperidine | > 99% | Rapid and complete consumption of the starting material. |
| Aromatic Amine | Aniline | ~ 35% | Moderate reactivity observed. |
| Thiol | 1-Butanethiol | > 99% | Rapid and complete consumption of the starting material. |
| Alcohol | 1-Butanol | < 5% | Negligible reactivity. |
| Phenol | Phenol | < 5% | Negligible reactivity. |
The data unequivocally demonstrates that 1-phenylethanone O-{4-nitrobenzoyl}oxime is highly susceptible to reaction with strong, soft nucleophiles.
-
High-Reactivity-with-Amines-and-Thiols: -The complete consumption of the oxime ester in the presence of n-butylamine, piperidine, and 1-butanethiol highlights its significant cross-reactivity with these functional groups. This is consistent with a nucleophilic attack mechanism where the amine or thiol displaces the 4-nitrobenzoate leaving group. Such reactivity is a critical consideration in drug development, as proteins are rich in lysine (primary amine) and cysteine (thiol) residues, which could lead to unwanted covalent modification.
-
Moderate-Reactivity-with-Aniline: -Aniline, being a weaker nucleophile than its aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring, exhibited moderate reactivity. This demonstrates that the electronic properties of the nucleophile play a significant role in the reaction kinetics.
-
Low-Reactivity-with-Alcohols-and-Phenols: -The lack of significant reaction with 1-butanol and phenol indicates that the oxime ester is relatively stable in the presence of hydroxyl groups under these conditions. This is an important finding, as it suggests a degree of chemoselectivity. The stability of O-acyl oximes to hydrolysis, especially under neutral or mildly acidic conditions, is a known characteristic.[4][5][6][7]
Conclusion-and-Implications-for-Drug-Development
This comparative guide demonstrates that 1-phenylethanone O-{4-nitrobenzoyl}oxime exhibits a distinct cross-reactivity profile. It is highly reactive towards primary and secondary aliphatic amines and thiols, moderately reactive with aromatic amines, and largely inert to alcohols and phenols under neutral conditions.
For researchers and drug development professionals, these findings have profound implications:
-
Potential-for-Off-Target-Covalent-Modification: -The high reactivity with amines and thiols suggests a significant risk of covalent binding to biological macromolecules like proteins, which could lead to immunogenicity or other toxic effects.
-
Chemoselectivity-in-Synthesis: -The stability of the oxime ester in the presence of hydroxyl groups can be leveraged in synthetic strategies where selective reaction with amines or thiols is desired.
-
Formulation-and-Stability-Considerations: -The choice of excipients in a drug formulation must be carefully considered to avoid the inclusion of nucleophilic species that could degrade the active pharmaceutical ingredient.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Wikipedia. (2023). Oxime. Wikipedia. [Link]
-
Gong, L., & Zhang, J. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(13), 8579–8661. [Link]
-
Powers, J. C., & Meyer, A. U. (2020). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 49(11), 3351–3374. [Link]
-
Li, Z., et al. (2023). Iron-Catalyzed [3 + 2] Annulation of O-Acyl Oximes with 2-Hydroxy-1-Naphthoates for the Synthesis of Benzo[g]indoles. Organic Letters. [Link]
-
Bhuniya, D., Mohan, S., & Narayanan, S. (2003). A New Reaction Condition for Michael Addition of Oximes onto Activated Olefins. Synthesis, 2003(07), 1018-1024. [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oxime - Wikipedia [en.wikipedia.org]
Safety Operating Guide
1-phenylethanone O-{4-nitrobenzoyl}oxime proper disposal procedures
Executive Summary & Substance Identification
1-Phenylethanone O-{4-nitrobenzoyl}oxime (often abbreviated in internal workflows as PNO or pNBO ) is a specialized oxime ester reagent used primarily as a photolabile radical precursor, a benzoylating agent, or an intermediate in C-H functionalization.[1]
Unlike standard organic waste, this compound possesses two energetic functional groups: a nitro group (-NO₂) and a weak N-O bond (oxime ester linkage).[1] Improper disposal can lead to delayed thermal decomposition or unexpected reactivity with incompatible waste streams.[1]
Substance Profile:
| Parameter | Detail |
|---|---|
| Chemical Name | 1-Phenylethanone O-(4-nitrobenzoyl)oxime |
| Functional Class | Oxime Ester / Nitroaromatic |
| Molecular Formula | C₁₅H₁₂N₂O₄ |
| Primary Hazard | Thermal Instability / Skin Sensitization |
| Disposal Method | High-Temperature Incineration (Strict Segregation) |[1]
Hazard Characterization (The "Why")
To ensure safety, we must understand the causality of the hazard. We do not treat this merely as "toxic waste" but as a reactive intermediate .[1]
Structural Vulnerabilities[1][2]
-
The N-O Bond (Weak Link): The bond dissociation energy (BDE) of the N-O bond in oxime esters is relatively low (~50-60 kcal/mol).[1] This makes the compound susceptible to homolytic cleavage upon exposure to heat (>60°C) or UV light, generating reactive iminyl and aroyloxy radicals.[1]
-
The Nitro Group: The para-nitro substituent on the benzoyl ring withdraws electrons, destabilizing the ester bond further while adding oxygen balance to the molecule.[1] This increases the potential for rapid oxidation if mixed with reducing agents.[1]
Hazard Classification Matrix (GHS Derived):
| Hazard Code | Description | Operational Implication |
| H242 | Heating may cause a fire.[1] | CRITICAL: Do not autoclave.[1] Do not rotary evaporate to dryness above 40°C. |
| H315 | Causes skin irritation.[1] | Double-gloving (Nitrile) recommended.[1] |
| H317 | May cause an allergic skin reaction.[1] | Treat as a potent sensitizer; avoid dust generation.[1] |
| H411 | Toxic to aquatic life with long-lasting effects.[1][2] | Zero Discharge: No sink disposal. |
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized.[1] The most common cause of laboratory waste accidents with oxime esters is incompatible mixing .[1]
Incompatibility List (Do NOT Mix With)
-
Strong Bases (NaOH, KOH, Amines): Rapid hydrolysis of the ester generates 4-nitrobenzoate and acetophenone oxime, often accompanied by a significant exotherm.[1]
-
Reducing Agents (DTT, NaBH₄, Hydrazine): Can react violently with the nitro group.[1]
-
Transition Metal Waste (Cu, Fe): Trace metals can catalyze the decomposition of the N-O bond (Fenton-like chemistry).[1]
Segregation Protocol
-
Solid Waste: Collect in a dedicated solid waste container labeled "Reactive Organics."[1]
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Acetonitrile), segregate into "Non-Halogenated" or "Halogenated" waste streams, but add a stabilizer (see below) if the concentration is high (>5%).[1]
Step-by-Step Disposal Workflow
This protocol ensures the compound is handled from the bench to the central waste facility without incident.
Scenario A: Disposal of Pure Solid Reagent (Expired/Excess)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal containers (risk of catalytic decomposition).[1]
-
Dampening (Optional but Recommended): If the powder is dry and fine, add a small amount of inert mineral oil or water to wet the solid.[1] This reduces static discharge risks and dust inhalation hazards.[1]
-
Labeling: Apply a hazardous waste label.
-
Transfer: Move to the satellite accumulation area immediately. Store away from direct light (amber bags are preferred).[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching (The "Kill" Step):
-
Filtration: If solid precipitates form, filter them out and dispose of them as solid waste (Scenario A).[1]
-
Solvent Stream: Pour the filtrate into the appropriate organic solvent waste container.[1]
-
Crucial: Ensure the waste container is not "bulging" or warm.[1]
-
Disposal Logic Flowchart (Visual)
The following diagram illustrates the decision-making process for disposing of PNO, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for the segregation and packaging of oxime ester waste.[1] Note the emphasis on light protection and temperature control.
Emergency Procedures (Spill Response)
In the event of a benchtop spill, speed and containment are vital.
-
Evacuate & Ventilate: If the spill is >5g or creates visible dust, clear the immediate area.[1]
-
PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[1] Use a P95/N95 respirator if powder is airborne.[1]
-
Containment:
-
Decontamination: Wipe the surface with 10% ethanol followed by soap and water.[1] Place all cleanup materials into the solid hazardous waste.[1]
References
-
Reactivity of Oxime Esters
-
Safety of Nitroaromatics
-
General Oxime Disposal Protocols
Sources
- 1. Acetophenone - Wikipedia [en.wikipedia.org]
- 2. kishida.co.jp [kishida.co.jp]
- 3. Investigation of benzoyloximes as benzoylating reagents: benzoyl-Oxyma as a selective benzoylating reagent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02092A [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1-phenylethanone O-{4-nitrobenzoyl}oxime
The following guide provides an operational safety and handling framework for 1-phenylethanone O-{4-nitrobenzoyl}oxime .
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven protocol based on the compound's functional classification as an Oxime Ester Photoinitiator . This molecule is designed to generate free radicals upon exposure to light and heat; therefore, its handling requires strict controls to prevent premature activation, sensitization, and degradation.
Compound Class: Type I Radical Photoinitiator (Oxime Ester) Primary Hazards: Skin Sensitization, Photolability, Thermal Instability, Potential Mutagenicity (Nitro-aromatic derivative).
Part 1: Risk Assessment & Mechanism (The "Why")
To handle this chemical safely, you must understand its behavior.[1][2][3][4] This molecule contains a photolabile N-O bond . Upon absorption of UV or visible light (typically 300–450 nm), this bond cleaves to generate free radicals (iminyl and aroyloxy radicals) intended to initiate polymerization.
Operational Implications:
-
Premature Cleavage: Accidental exposure to ambient white light (fluorescent/LED) will degrade the material, rendering it useless and potentially releasing CO₂ (gas pressure buildup) or reactive radical species.
-
Sensitization: As a radical generator, this compound and its hydrolysis products are potent skin sensitizers. It can cross-link proteins in the skin, leading to allergic contact dermatitis.
-
Nitro Group Risks: The 4-nitrobenzoyl moiety suggests potential energetic decomposition if heated under confinement. It also implies potential toxicity consistent with nitro-aromatics (methemoglobinemia risk if ingested/absorbed in large quantities).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) | Permeation Defense: Photoinitiators in solution (e.g., PGMEA, Acetone) permeate standard nitrile rapidly. Double gloving enables you to discard the outer glove immediately upon contamination without exposing skin. |
| Eye Protection | UV-Blocking Safety Glasses with side shields (ANSI Z87.1+) | Photoprotection: Standard polycarbonate lenses block <380nm UV, protecting eyes from the light source used to activate the chemical, while preventing particulate entry. |
| Respiratory | N95 / P2 Particulate Respirator (Minimum)Upgrade to P100/HEPA if handling >10g powder. | Dust Control: As a solid powder, inhalation is the primary intake route. Nitro-aromatics can be absorbed via the lungs. |
| Body Defense | Lab Coat (High-Neck, Long Sleeve) Material: Cotton or Poly-Cotton blend. | Static Dissipation: Synthetic fabrics (nylon/polyester) generate static charge, which is a risk when handling organic powders with nitro groups. Cotton dissipates charge. |
Part 3: Operational Protocol (Step-by-Step)
Environmental Setup (Critical)
-
Lighting: All handling MUST occur under Yellow Safe Light (< 500 nm cutoff). Standard laboratory white light (fluorescent/LED) contains UV/Blue wavelengths that will initiate the N-O bond cleavage [1].
-
Ventilation: Work within a certified Chemical Fume Hood.
Weighing and Transfer
-
Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. Oxime esters are often fluffy, electrostatic powders.
-
Technique: Do not use metal spatulas if the material looks caked (risk of friction). Use PTFE or conductive plastic spatulas.
Solvation (If preparing a resist/resin)
-
Solvent Choice: When dissolving in monomers (e.g., acrylates) or solvents (e.g., PGMEA), add the solid slowly to the vortexing liquid.
-
Exotherm Check: Monitor temperature. Do not exceed 40°C. Higher temperatures can trigger thermal decomposition of the oxime ester [2].
Waste Management (The "Pressure" Hazard)
-
Segregation: Isolate from Strong Oxidizers and Strong Acids . Hydrolysis yields hydroxylamine derivatives and 4-nitrobenzoic acid.
-
Venting: DO NOT tightly cap waste containers containing activated photoinitiator mixtures. The decomposition process often releases CO₂ or N₂ gas. Tightly capped bottles can pressurize and burst. Use vented caps.
Part 4: Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of handling, emphasizing the critical "Yellow Light" constraint and waste segregation.
Caption: Operational workflow for 1-phenylethanone O-{4-nitrobenzoyl}oxime, highlighting the critical Yellow Light control zone (dashed red box) to prevent premature photo-initiation.
Part 5: Emergency Response
-
Skin Contact: Immediately remove contaminated gloves/clothing.[5] Wash skin with soap and water for 15 minutes.[1][4] Do not use alcohol/acetone to wash skin; this increases permeability and drives the nitro-compound deeper into the dermis.
-
Spill (Solid): Dampen with a chemically inert solvent (e.g., PEG-400 or heavy oil) to suppress dust, then wipe up. Do not dry sweep (dust explosion risk).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—nitro-aromatics can cause corneal damage.
References
-
MDPI. (2023). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Materials. Available at: [Link][6]
-
PubChem. (2025).[7] Compound Summary: O-Nitroacetophenone oxime (Structural Analog). National Library of Medicine.[7] Available at: [Link][7]
- Google Patents. (2004). Oxime ester photoinitiators having a combined structure (EP1395615B1).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Acetophenone - Wikipedia [en.wikipedia.org]
- 7. O-Nitroacetophenone oxime | C8H8N2O3 | CID 9603205 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
